6-Fluoro-1,3-benzoxazol-2(3H)-one
Description
Propriétés
IUPAC Name |
6-fluoro-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHJMCQRLBZIDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560572 | |
| Record name | 6-Fluoro-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2923-94-6 | |
| Record name | 6-Fluoro-2-benzoxazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2923-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Fluoro-1,3-benzoxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 6-Fluoro-1,3-benzoxazol-2(3H)-one, a key intermediate in the development of various pharmaceuticals. The document details established synthetic routes, provides adaptable experimental protocols, and presents quantitative data to support researchers in their synthetic endeavors.
Introduction
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The benzoxazolone core is a privileged scaffold found in numerous biologically active molecules, and the inclusion of a fluorine atom at the 6-position can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This guide focuses on the chemical synthesis of this valuable compound, starting from the readily available precursor, 2-amino-5-fluorophenol.
Overview of Synthetic Pathways
The synthesis of this compound is primarily achieved through the cyclization of 2-amino-5-fluorophenol with a suitable carbonylating agent. This process introduces the C2 carbonyl group and facilitates the formation of the five-membered oxazolone ring. The most common and effective methods employ phosgene equivalents, such as triphosgene and carbonyldiimidazole (CDI), or urea. Each of these pathways offers distinct advantages regarding reaction conditions, safety, and yield.
The general synthetic approach is depicted in the following workflow:
Caption: General experimental workflow for the synthesis of this compound.
Key Synthesis Pathways and Experimental Protocols
This section details the most prevalent synthetic routes for this compound.
Pathway A: Cyclization using Triphosgene
Triphosgene serves as a safer and more manageable substitute for phosgene gas. It reacts with the amino and hydroxyl groups of 2-amino-5-fluorophenol to form the cyclic carbamate. This method is generally high-yielding and proceeds under relatively mild conditions.
Caption: Synthesis of this compound using Triphosgene.
Experimental Protocol:
-
To a stirred solution of 2-amino-5-fluorophenol (1.0 eq.) in an appropriate anhydrous solvent such as toluene or tetrahydrofuran (THF), add triethylamine (2.2 eq.) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq.) in the same solvent to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired this compound.
Pathway B: Cyclization using Carbonyldiimidazole (CDI)
Carbonyldiimidazole (CDI) is another effective and safer alternative to phosgene for the synthesis of benzoxazolones. The reaction proceeds through an N-acyl imidazole intermediate, which then undergoes intramolecular cyclization.
Caption: Synthesis of this compound using CDI.
Experimental Protocol:
-
Dissolve 2-amino-5-fluorophenol (1.0 eq.) in a suitable anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add carbonyldiimidazole (1.1 eq.) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, or until the reaction is complete as indicated by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl) to remove imidazole, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting solid by recrystallization or column chromatography.
Pathway C: Cyclization using Urea
The reaction of 2-aminophenols with urea is a cost-effective and straightforward method for the synthesis of benzoxazolones. This reaction is typically carried out at elevated temperatures and can be performed with or without a catalyst.
Caption: Synthesis of this compound using Urea.
Experimental Protocol:
-
Combine 2-amino-5-fluorophenol (1.0 eq.) and urea (1.5-2.0 eq.) in a reaction vessel.
-
Heat the mixture to a temperature of 130-160 °C. The reaction is often performed neat (without solvent).
-
Maintain the temperature for 2-5 hours, during which ammonia gas will be evolved.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dissolve the crude solid in a suitable solvent and wash with water to remove any unreacted urea.
-
Dry the organic phase and remove the solvent to yield the crude product.
-
Purify by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data
The following table summarizes the typical reaction conditions and expected yields for the synthesis of substituted benzoxazolones based on literature precedents for analogous compounds. The actual yield for this compound may vary depending on the specific reaction conditions and purification methods employed.
| Pathway | Carbonylating Agent | Typical Solvent | Typical Temperature | Typical Reaction Time | Expected Yield Range (%) |
| A | Triphosgene | Toluene, THF | 0 °C to RT | 2-4 hours | 85-95% |
| B | Carbonyldiimidazole (CDI) | THF, DCM | Room Temperature | 1-3 hours | 80-90% |
| C | Urea | Neat (No Solvent) | 130-160 °C | 2-5 hours | 70-85% |
Conclusion
The synthesis of this compound can be effectively achieved through several established pathways, with the choice of method often depending on the desired scale, available reagents, and safety considerations. The use of phosgene equivalents like triphosgene and CDI generally provides higher yields under milder conditions, while the urea method offers a more economical and straightforward alternative. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the successful synthesis of this important pharmaceutical intermediate.
An In-depth Technical Guide on 6-Fluoro-1,3-benzoxazol-2(3H)-one (CAS: 2923-94-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoro-1,3-benzoxazol-2(3H)-one is a fluorinated heterocyclic compound belonging to the benzoxazolone class of molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in scientific research and drug development. The benzoxazolone scaffold is a recognized pharmacophore, and the introduction of a fluorine atom at the 6-position can significantly influence the molecule's physicochemical and biological properties, making it a compound of interest for medicinal chemistry.
Chemical and Physical Properties
This compound is a solid at room temperature with a melting point in the range of 190-195 °C.[1] Its chemical structure and key identifiers are summarized in the table below.
| Property | Value |
| CAS Number | 2923-94-6 |
| Molecular Formula | C₇H₄FNO₂ |
| Molecular Weight | 153.11 g/mol |
| IUPAC Name | This compound |
| SMILES | O=C1Nc2cc(F)ccc2O1 |
| InChI Key | XFHJMCQRLBZIDO-UHFFFAOYSA-N |
| Appearance | Solid |
| Purity | Typically ≥97% |
Synthesis
A plausible synthetic route involves the reaction of 2-amino-4-fluorophenol with a carbonylating agent. A common and effective method for this transformation is the use of urea in the presence of a mineral acid, or the use of phosgene or its equivalents. An iron-catalyzed oxidative cyclocarbonylation of 2-aminophenol has also been reported as a highly efficient method.[2]
Below is a generalized experimental protocol based on established methods for benzoxazolone synthesis.
Experimental Protocol: Synthesis of this compound from 2-Amino-4-fluorophenol
Materials:
-
2-Amino-4-fluorophenol
-
Urea
-
Concentrated Hydrochloric Acid
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-fluorophenol (1 equivalent) and urea (1.5-2 equivalents).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to a temperature of 120-140 °C with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Add water to the reaction mixture to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove any remaining urea and salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.
Diagram: Proposed Synthesis of this compound
Caption: Proposed synthesis of this compound.
Spectral Data
Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for this compound is not explicitly available in the reviewed literature. However, based on the known structure and data from similar benzoxazolone compounds, the expected spectral characteristics can be predicted.
Expected ¹H NMR (in DMSO-d₆):
-
Aromatic protons would appear in the range of δ 7.0-7.5 ppm, showing coupling patterns consistent with a trisubstituted benzene ring. The fluorine atom at the 6-position would influence the chemical shifts and coupling constants of the adjacent protons.
-
The N-H proton of the oxazolone ring would likely appear as a broad singlet at a downfield chemical shift, typically above δ 10 ppm.
Expected ¹³C NMR (in DMSO-d₆):
-
The carbonyl carbon (C=O) of the oxazolone ring would be observed in the range of δ 150-160 ppm.
-
Aromatic carbons would appear in the region of δ 100-150 ppm. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.
Expected IR (KBr):
-
A characteristic N-H stretching vibration around 3200-3300 cm⁻¹.
-
A strong carbonyl (C=O) stretching vibration around 1750-1780 cm⁻¹.
-
C-F stretching vibration in the region of 1100-1200 cm⁻¹.
-
Aromatic C-H and C=C stretching vibrations.
Expected Mass Spectrometry (EI):
-
A molecular ion peak (M⁺) at m/z = 153.
Biological Activity and Potential Applications
The benzoxazolone scaffold is a key structural motif in many biologically active compounds. Derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents.
4.1. Antimicrobial and Anti-Quorum Sensing Activity Derivatives of 1,3-benzoxazol-2(3H)-one have been designed and synthesized as quorum sensing (QS) inhibitors.[3] Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence factor production. Inhibition of this pathway is a promising strategy for developing novel anti-infective agents that do not directly kill bacteria, potentially reducing the development of resistance.
4.2. Anticancer Activity Numerous studies have reported the antiproliferative activity of benzoxazole and benzisoxazole derivatives against various cancer cell lines.[4] The mechanism of action for these compounds can be diverse, including the inhibition of key signaling pathways involved in cell growth and proliferation. For instance, some benzoxazole derivatives have been found to act as kinase inhibitors.
4.3. Inhibition of Signaling Pathways The 6-fluoro-1,2-benzisoxazole scaffold, a closely related structure, is present in compounds designed as inhibitors of cyclin-dependent kinase 8 (CDK8), a target in oncology.[5] Furthermore, some benzoxazole derivatives have shown potential to modulate the Hedgehog signaling pathway, which is implicated in certain cancers.[6] While not directly demonstrated for this compound, these findings suggest that this compound could be a valuable starting point for the design of inhibitors of various signaling pathways.
Diagram: Potential Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of this compound.
Conclusion
This compound is a readily accessible heterocyclic compound with significant potential for applications in drug discovery and chemical biology. The presence of the benzoxazolone core, a known pharmacophore, combined with the modulating effect of the fluorine substituent, makes it an attractive scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate its biological activities and potential mechanisms of action, particularly in the areas of oncology and infectious diseases. The synthesis is straightforward, allowing for the generation of derivatives for structure-activity relationship studies. This technical guide serves as a foundational resource for researchers interested in exploring the scientific and medicinal potential of this compound.
References
- 1. labsolu.ca [labsolu.ca]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Landscape of 6-Fluoro-1,3-benzoxazol-2(3H)-one: A Technical Overview
Disclaimer: Publicly available scientific literature lacks specific biological activity data, quantitative metrics, and detailed experimental protocols for 6-Fluoro-1,3-benzoxazol-2(3H)-one. This guide, therefore, extrapolates potential activities and methodologies based on studies of the broader 1,3-benzoxazol-2(3H)-one scaffold and its other halogenated and substituted derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for investigating the biological potential of this compound.
Introduction
The 1,3-benzoxazol-2(3H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of this structure have demonstrated a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The introduction of a fluorine atom at the 6-position of the benzoxazolone ring is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which could in turn influence its biological activity and pharmacokinetic profile. This technical guide aims to provide a comprehensive overview of the known biological activities of the 1,3-benzoxazol-2(3H)-one class of compounds, offering a predictive insight into the potential of this compound as a therapeutic agent.
Synthesis of the 1,3-Benzoxazol-2(3H)-one Scaffold
The synthesis of the 1,3-benzoxazol-2(3H)-one core can be achieved through various synthetic routes. A common approach involves the reaction of a 2-aminophenol derivative with a carbonylating agent. For the synthesis of this compound, the starting material would be 2-amino-5-fluorophenol.
Potential Biological Activities
Based on the activities of related compounds, this compound could be investigated for the following biological properties:
Antimicrobial and Anti-Quorum Sensing Activity
Derivatives of 1,3-benzoxazol-2(3H)-one have been reported to possess antimicrobial properties. Furthermore, some derivatives have been identified as inhibitors of quorum sensing (QS) in bacteria such as Pseudomonas aeruginosa.[1] QS is a cell-to-cell communication process that bacteria use to coordinate gene expression and collective behaviors, including virulence factor production and biofilm formation. Inhibition of QS is a promising strategy to combat bacterial infections without exerting direct bactericidal pressure, which may reduce the development of antibiotic resistance.
Quantitative Data for 1,3-Benzoxazol-2(3H)-one Derivatives as Anti-Quorum Sensing Agents
| Compound | Target Organism | Activity |
| 1,3-benzoxazol-2(3H)-one | Pseudomonas aeruginosa PA01 | Significant reduction in elastase production, biofilm formation, and swarming motility |
| 5-chloro-1,3-benzoxazol-2(3H)-one | Pseudomonas aeruginosa PA01 | Significant reduction in elastase production, biofilm formation, and swarming motility |
| 6-methyl-1,3-benzoxazol-2(3H)-one | Pseudomonas aeruginosa PA01 | Significant reduction in elastase production, biofilm formation, and swarming motility |
Cytotoxic and Antiproliferative Activity
Various N-substituted and halogenated derivatives of 1,3-benzoxazol-2(3H)-one have been evaluated for their cytotoxic effects against different cancer cell lines.[2] While specific data for the 6-fluoro derivative is unavailable, the antiproliferative potential of the core structure suggests that it could be a valuable area of investigation. For instance, a related but structurally different compound, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, has shown antiproliferative activity.
Quantitative Data for Cytotoxic Activity of 1,3-Benzoxazol-2(3H)-one Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| N-substituted derivatives | K562, HeLa | >1000 | [2] |
| 6-bromo-1,3-benzoxazol-2(3H)-one derivatives | K562, HeLa | Varies with substitution | [2] |
Experimental Protocols
Detailed experimental protocols for the assays mentioned above, as adapted from the literature on related compounds, are provided below.
Anti-Quorum Sensing Assay (Adapted from studies on 1,3-benzoxazol-2(3H)-one derivatives)[1]
-
Bacterial Strains and Growth Conditions: Pseudomonas aeruginosa PAO1 is cultured in Luria-Bertani (LB) broth at 37°C with shaking.
-
Elastase Assay:
-
PAO1 is grown in LB broth in the presence of sub-inhibitory concentrations of the test compound.
-
The supernatant is collected after overnight growth.
-
Elastase activity is determined by measuring the ability of the supernatant to degrade elastin-Congo red.
-
The absorbance of the supernatant is measured at 495 nm.
-
-
Biofilm Formation Assay:
-
PAO1 is grown in 96-well microtiter plates in the presence of the test compound.
-
After incubation, the wells are washed, and the adherent biofilms are stained with crystal violet.
-
The stained biofilms are solubilized, and the absorbance is measured at 550 nm.
-
-
Swarming Motility Assay:
-
Swarm agar plates are prepared and inoculated with PAO1.
-
A filter paper disc containing the test compound is placed in the center of the plate.
-
The diameter of the swarm is measured after incubation.
-
References
Spectroscopic Characterization of 6-Fluoro-1,3-benzoxazol-2(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 6-Fluoro-1,3-benzoxazol-2(3H)-one, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a combination of predicted data based on the analysis of the parent compound, 1,3-benzoxazol-2(3H)-one, and general principles of spectroscopy.
Chemical Structure
The foundational step in spectroscopic analysis is understanding the molecule's structure. The diagram below illustrates the chemical structure of this compound, with key atoms numbered for reference in the subsequent nuclear magnetic resonance (NMR) analysis.
Determining the Solubility of 6-Fluoro-1,3-benzoxazol-2(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 6-Fluoro-1,3-benzoxazol-2(3H)-one in common laboratory solvents. A comprehensive search of available scientific literature and chemical databases did not yield quantitative solubility data for this specific compound. This guide, therefore, provides a framework for determining its solubility, including detailed experimental protocols and an overview of the physicochemical properties of related benzoxazolone derivatives that may influence solubility.
Introduction to this compound and its Class
This compound belongs to the benzoxazolone class of heterocyclic compounds. The benzoxazolone nucleus is a valuable scaffold in drug design, known for its discrete physicochemical profile.[1][2][3] These molecules possess both lipophilic (the benzene ring) and hydrophilic (the oxazolone ring) fragments, making their solubility behavior dependent on the specific solvent.[1][2][3] The fluorine substitution at the 6-position can further influence properties such as polarity and intermolecular interactions.
Predicted Solubility Profile
While specific data is unavailable, a qualitative prediction of solubility can be made based on the "like dissolves like" principle.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Limited solubility is expected in water due to the predominantly lipophilic benzene ring. Alcohols like ethanol and methanol may offer better solubility due to their ability to engage in hydrogen bonding with the N-H and C=O groups of the oxazolone ring, while also having some affinity for the aromatic system.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are generally excellent solvents for a wide range of organic compounds and are likely to effectively dissolve this compound. Acetone and acetonitrile are also expected to be viable solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in nonpolar solvents due to the presence of the polar oxazolone ring.
Quantitative Solubility Data
As of the latest literature search, no specific quantitative solubility data (e.g., in g/L, mg/mL, or molarity) for this compound in common laboratory solvents has been published. The following table is provided as a template for researchers to populate with their experimentally determined values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |
| Water | 25 | e.g., Shake-Flask | ||
| Ethanol | 25 | e.g., Shake-Flask | ||
| Methanol | 25 | e.g., Shake-Flask | ||
| Dimethyl Sulfoxide (DMSO) | 25 | e.g., Shake-Flask | ||
| Dimethylformamide (DMF) | 25 | e.g., Shake-Flask | ||
| Acetone | 25 | e.g., Shake-Flask | ||
| Acetonitrile | 25 | e.g., Shake-Flask | ||
| Tetrahydrofuran (THF) | 25 | e.g., Shake-Flask |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The most common and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the shake-flask method.
4.1. Materials and Equipment
-
This compound (pure solid)
-
Selected solvents (high purity, e.g., HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
Syringes
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
4.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath. Allow the mixture to shake for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent artificially high solubility readings.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the solubility by taking into account the dilution factor.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for determining the solubility of this compound.
References
Potential Therapeutic Targets of 6-Fluoro-1,3-benzoxazol-2(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Fluoro-1,3-benzoxazol-2(3H)-one is a fluorinated heterocyclic compound belonging to the benzoxazolone class of molecules. While direct studies on the specific therapeutic targets of this compound are limited, the broader benzoxazolone and structurally related benzisoxazole scaffolds have demonstrated a range of biological activities. This technical guide consolidates the available evidence to propose and detail potential therapeutic targets of this compound. The primary areas of interest include antimicrobial effects through the inhibition of bacterial quorum sensing, antiproliferative activity against cancer cell lines, and potential modulation of neurological pathways. This document provides a comprehensive overview of these potential targets, associated signaling pathways, quantitative data from related compounds, and detailed experimental protocols to facilitate further investigation into the therapeutic potential of this compound.
Introduction to this compound
This compound is a derivative of the 1,3-benzoxazol-2(3H)-one core structure. The benzoxazolone moiety is recognized as a "privileged" scaffold in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological properties.[1] These properties include antimicrobial, anti-inflammatory, anticancer, and antioxidant activities.[1][2] The introduction of a fluorine atom at the 6th position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy and pharmacokinetic profile. Given the lack of direct studies on this compound, this guide will explore its potential therapeutic applications based on the established biological activities of its structural analogs.
Potential Therapeutic Target Classes
Based on the activities of structurally related compounds, the potential therapeutic targets for this compound can be categorized into three main areas:
-
Antimicrobial Targets: Quorum Sensing Inhibition
-
Anticancer Targets: Antiproliferative Pathways
-
Neurological Targets: Dopamine and Serotonin Receptors
Antimicrobial Targets: Quorum Sensing Inhibition in Pseudomonas aeruginosa
Derivatives of 1,3-benzoxazol-2(3H)-one have been identified as inhibitors of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence and biofilm formation.[3] This makes the QS system of pathogenic bacteria like Pseudomonas aeruginosa a promising therapeutic target.
The Pseudomonas aeruginosa Quorum Sensing Pathway
P. aeruginosa possesses two primary LuxI/R-type QS systems: las and rhl. These systems are hierarchically organized, with the las system regulating the rhl system. The key protein targets for inhibition within these pathways are the transcriptional regulators LasR and RhlR.
Quantitative Data for Benzoxazolone Derivatives as QSIs
While no specific data exists for the 6-fluoro derivative, studies on other 1,3-benzoxazol-2(3H)-one analogs demonstrate significant inhibition of QS-regulated virulence factors in P. aeruginosa PAO1.[3]
| Compound | Substitution | Effect on Elastase Production | Effect on Biofilm Formation | Effect on Swarming Motility |
| 1 | None | Significant Reduction | Significant Reduction | Significant Reduction |
| 6 | 5-chloro | Significant Reduction | Significant Reduction | Significant Reduction |
| 11 | 6-methyl | Significant Reduction | Significant Reduction | Significant Reduction |
| 16 | 5-methyl | Significant Reduction | Significant Reduction | Significant Reduction |
Data summarized from a study on 1,3-benzoxazol-2(3H)-one derivatives as QS inhibitors.[3]
Experimental Protocol: Quorum Sensing Inhibition Assay
This protocol outlines a method to assess the QS inhibitory activity of this compound using a Chromobacterium violaceum bioassay, which produces a purple pigment (violacein) under QS control.
Workflow:
Detailed Steps:
-
Bacterial Culture: Streak Chromobacterium violaceum ATCC 12472 on an LB agar plate and incubate at 30°C for 24 hours. Inoculate a single colony into 5 mL of LB broth and incubate overnight at 30°C with agitation.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in LB broth to achieve the desired final concentrations.
-
Assay Setup: In a 96-well plate, add the diluted bacterial culture and the compound dilutions. Include a positive control (bacteria without the compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 30°C for 24 hours with agitation.
-
Growth Measurement: Measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Violacein Quantification: Centrifuge the plate to pellet the cells. Extract the violacein with DMSO and measure the absorbance at 595 nm (OD595).
-
Data Analysis: Calculate the percentage of violacein inhibition and bacterial growth inhibition compared to the positive control. True QS inhibition is observed when violacein production is reduced without significantly affecting bacterial growth.
Anticancer Targets: Antiproliferative and Pro-Apoptotic Mechanisms
The benzoxazole and benzisoxazole scaffolds are present in several compounds with demonstrated antiproliferative activity against various cancer cell lines. Potential mechanisms include the inhibition of key enzymes in cancer progression and the induction of apoptosis.
Potential Signaling Pathways and Molecular Targets
-
VEGFR-2 Inhibition: Some benzoxazole derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.
-
HDAC Inhibition: Histone Deacetylase (HDAC) enzymes are another potential target. Their inhibition can lead to changes in gene expression that promote cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Benzoxazole and benzisoxazole derivatives can induce apoptosis through the modulation of pro-apoptotic (e.g., Bax, Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.
Quantitative Data for Related Compounds
The following table summarizes the in vitro antiproliferative activity (IC50) of some benzoxazole and benzisoxazole derivatives against human cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Potential Target |
| Benzoxazole derivative (12l) | HepG2 (Liver) | 10.50 | VEGFR-2 |
| Benzoxazole derivative (12l) | MCF-7 (Breast) | 15.21 | VEGFR-2 |
| Benzisoxazole derivative (75) | MV4-11 (AML) | 2 | HDACs |
| Bis-benzoxazole derivatives | DU145 (Prostate) | Dose-dependent decrease in proliferation | Not specified |
| Bis-benzoxazole derivatives | MCF7 (Breast) | Dose-dependent decrease in proliferation | Not specified |
Data compiled from various studies on benzoxazole and benzisoxazole derivatives.[4]
Experimental Protocol: MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Workflow:
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, HepG2) into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48 to 72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50).
Neurological Targets: Dopamine and Serotonin Receptor Modulation
The structural analog, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, is a key component of the atypical antipsychotic drug risperidone. This suggests that this compound may also interact with neurological targets, particularly dopamine and serotonin receptors.
Risperidone's Mechanism of Action and Potential Relevance
Risperidone's antipsychotic effects are attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. The 6-fluoro-1,2-benzisoxazole moiety is crucial for this activity.
Quantitative Data: Risperidone Receptor Binding Affinity
The following table shows the binding affinities (Ki) of risperidone for various neurotransmitter receptors. This provides a reference for the potential receptor interactions of structurally similar compounds.
| Receptor | Ki (nM) |
| 5-HT2A | 0.17 |
| D2 | 3.57 |
| D3 | 3.6 |
| D4 | 4.66 |
| α1A-adrenergic | 5 |
| 5-HT7 | 6.6 |
| α1B-adrenergic | 9 |
| 5-HT2C | 12 |
| H1 | 20.1 |
Lower Ki values indicate higher binding affinity. Data for risperidone.[3]
Experimental Protocol: Radioligand Binding Assay
To determine the affinity of this compound for specific receptors, a radioligand binding assay can be performed.
Workflow:
Detailed Steps:
-
Membrane Preparation: Prepare cell membrane homogenates from cells overexpressing the receptor of interest (e.g., human D2 or 5-HT2A receptors).
-
Binding Reaction: In a multi-well plate, incubate the membrane preparation with a known concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) and a range of concentrations of this compound.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
While direct experimental evidence for the therapeutic targets of this compound is currently unavailable, the extensive research on its structural analogs provides a strong foundation for postulating its potential biological activities. The most promising avenues for investigation are its potential roles as a quorum sensing inhibitor for antimicrobial applications, an antiproliferative agent for oncology, and a modulator of dopamine and serotonin receptors for neurological disorders.
The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these potential therapeutic targets. Future research should focus on performing these in vitro assays to confirm the biological activity of this compound and to determine its potency and selectivity. Positive findings from these initial screens would warrant further investigation into its mechanism of action, in vivo efficacy, and safety profile, ultimately paving the way for its potential development as a novel therapeutic agent.
References
- 1. [PDF] Quorum Sensing Inhibitors Increase the Susceptibility of Bacterial Biofilms to Antibiotics In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Structural Analysis of 6-Fluoro-1,3-benzoxazol-2(3H)-one
This technical guide provides a comprehensive overview of the structural analysis of this compound. Benzoxazolone derivatives are significant scaffolds in medicinal chemistry, and a thorough understanding of their structural characteristics is crucial for the development of new therapeutic agents. This document outlines the key physicochemical properties, detailed spectroscopic and crystallographic analysis methodologies, and computational approaches used to elucidate the structure of this compound.
Physicochemical Properties
This compound is a fluorinated heterocyclic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄FNO₂ | [1] |
| Molecular Weight | 153.11 g/mol | N/A |
| CAS Number | 2923-94-6 | [1][2] |
| Melting Point | 190-195 °C | [1][3] |
| Appearance | Solid | [1] |
| InChI Key | XFHJMCQRLBZIDO-UHFFFAOYSA-N | [1] |
| SMILES String | Fc1ccc2NC(=O)Oc2c1 | [1] |
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the chemical structure of this compound. While specific experimental spectra for this exact compound are not widely published, this section details the expected spectral characteristics and provides generalized experimental protocols based on the analysis of closely related benzoxazole and benzothiazole derivatives.[4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Signals:
-
Aromatic Protons: The three protons on the benzene ring will exhibit complex splitting patterns (multiplets) due to proton-proton and proton-fluorine coupling. Their chemical shifts are expected in the range of δ 7.0-8.0 ppm.
-
Amine Proton (N-H): A broad singlet corresponding to the N-H proton is expected, typically in the range of δ 10.0-12.0 ppm, although its position can vary with solvent and concentration.
Expected ¹³C NMR Signals:
-
Carbonyl Carbon (C=O): A signal for the carbonyl carbon is expected in the downfield region, typically around δ 150-170 ppm.
-
Aromatic Carbons: Signals for the aromatic carbons will appear in the range of δ 110-150 ppm. The carbon atom directly bonded to the fluorine atom will show a characteristic large coupling constant (¹JCF).
Table 2: Representative ¹³C NMR Data for a Benzoxazole Derivative [7] (Data for Methyl 1,3-benzoxazole-2-carboxylate)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | 156.9 |
| C (Oxazole) | 152.5, 150.9 |
| C (Aromatic) | 140.5, 128.2, 125.8, 122.2, 111.7 |
| CH₃ | 53.7 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[4]
-
Instrument: Use a high-resolution NMR spectrometer, such as a Bruker Avance-400, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[4]
-
Data Acquisition: Record the spectra at room temperature. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).[4]
-
Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts (δ) are reported in parts per million (ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Expected Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3100-3300 | Amide N-H stretching |
| C-H Stretch (Aromatic) | 3000-3100 | Aromatic C-H stretching |
| C=O Stretch | 1700-1750 | Carbonyl (lactone) stretching |
| C=C Stretch (Aromatic) | 1450-1600 | Aromatic ring skeletal vibrations |
| C-F Stretch | 1000-1250 | Carbon-fluorine stretching |
| C-O Stretch | 1200-1300 | Ether C-O stretching |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the compound with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.
-
Instrument: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.
Expected Fragmentation:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z corresponding to the molecular weight of the compound (153.11).
-
Key Fragments: Expect fragmentation patterns involving the loss of CO, F, and other small fragments from the parent molecule.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Use a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions to generate the mass spectrum.
Crystallographic Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. While specific crystallographic data for this compound is not publicly available, the following sections provide a representative experimental protocol and data table for a related benzoxazole compound to illustrate the type of information obtained.[7][8]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, for example, by slow evaporation of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer (e.g., a Bruker APEX DUO CCD area-detector).[8] Collect diffraction data at a controlled temperature (e.g., 296 K) using Mo Kα radiation.[8]
-
Structure Solution and Refinement: Process the collected data, including absorption corrections.[8] Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².
-
Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, and other geometric parameters.
Table 4: Representative Crystallographic Data for a Benzothiazole Derivative [8] (Data for 1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde)
| Parameter | Value |
| Formula | C₁₇H₁₀FN₃OS |
| Mr | 323.34 |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 8.0994 (3) |
| b (Å) | 13.6566 (4) |
| c (Å) | 13.8472 (5) |
| α (°) | 70.393 (1) |
| β (°) | 85.264 (1) |
| γ (°) | 89.069 (1) |
| V (ų) | 1437.80 (9) |
| Z | 4 |
Computational Structural Analysis
Computational methods, such as Density Functional Theory (DFT) and Hirshfeld surface analysis, are powerful tools for complementing experimental data.[9][10] DFT can be used to optimize the molecular geometry and predict spectroscopic properties, while Hirshfeld analysis helps in understanding intermolecular interactions within the crystal structure.
References
- 1. 6-氟-2(3H)-苯并噁唑酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 3. labsolu.ca [labsolu.ca]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Crystal structure, Hirshfeld surface analysis and density functional theory study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Fluoro-1,3-benzoxazol-2(3H)-one: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and key technical data for 6-Fluoro-1,3-benzoxazol-2(3H)-one, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery.
Introduction
This compound, with the CAS Registry Number 2923-94-6, is a benzoxazolone derivative. The benzoxazolone core is a prominent scaffold in a variety of biologically active compounds. The introduction of a fluorine atom at the 6-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block in the design of novel therapeutic agents. While the specific historical discovery of this compound is not prominently documented in readily available literature, its synthesis falls within the well-established methodologies for creating benzoxazolone structures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its application in chemical synthesis and drug design.
| Property | Value |
| CAS Number | 2923-94-6 |
| Molecular Formula | C₇H₄FNO₂ |
| Molecular Weight | 153.11 g/mol |
| Melting Point | 190-195 °C |
| Appearance | Solid |
Historical Synthesis Context and Methodologies
The synthesis of the benzoxazolone ring system is a well-established process in organic chemistry. A common and historically significant method involves the cyclization of a corresponding 2-aminophenol derivative with a phosgene equivalent. In the case of this compound, the logical precursor is 2-amino-4-fluorophenol.
The reaction of 2-aminophenols with highly toxic phosgene gas was a traditional method for the formation of the benzoxazolone ring. A 1983 study by G. R. G. Andersson and A. O. G. Jonsson detailed a method for the determination of phosgene by its cyclization reaction with 2-aminophenol, highlighting the fundamental chemistry involved.[1] Over time, safer and more convenient phosgene equivalents have been developed and are now more commonly used in laboratory and industrial settings. These reagents include triphosgene, diphosgene, carbonyldiimidazole (CDI), and ethyl chloroformate.
General Synthesis Pathway
The logical synthetic pathway to this compound from its key precursor, 2-amino-4-fluorophenol, is illustrated below. This represents a generalized workflow for the synthesis of such benzoxazolone derivatives.
Detailed Experimental Protocol (Hypothetical)
While the specific initial publication is not available, a representative experimental protocol for the synthesis of this compound using a modern phosgene equivalent is provided below. This protocol is based on established methodologies for the synthesis of similar benzoxazolone compounds.
Objective: To synthesize this compound from 2-amino-4-fluorophenol.
Materials:
-
2-amino-4-fluorophenol
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-fluorophenol (1.0 eq) in anhydrous toluene.
-
Addition of Base: Add triethylamine (2.2 eq) to the solution and stir at room temperature.
-
Addition of Phosgene Equivalent: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene. Add this solution dropwise to the stirred solution of 2-amino-4-fluorophenol and triethylamine at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Applications and Future Directions
The 1,3-benzoxazol-2(3H)-one scaffold is a key component in a number of pharmacologically active molecules. While specific applications for the 6-fluoro derivative are not extensively documented in the public domain, its structural similarity to other biologically active benzoxazolones suggests its potential as an intermediate in the synthesis of novel drug candidates. The fluorine substituent can enhance binding affinity, improve metabolic stability, and modulate other pharmacokinetic properties.
Future research may focus on the incorporation of the this compound moiety into larger molecules to explore its potential in various therapeutic areas, including but not limited to, neuroscience, oncology, and infectious diseases.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 6-Fluoro-1,3-benzoxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for assessing the in vitro cytotoxic activity of the compound 6-Fluoro-1,3-benzoxazol-2(3H)-one. Benzoxazolone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties.[1] The protocol described herein utilizes the Water Soluble Tetrazolium Salt (WST-1) assay, a sensitive and reliable colorimetric method for quantifying cell viability and proliferation.[2] This assay measures the metabolic activity of viable cells, which is directly proportional to the number of living cells in the culture. The protocol is designed for a 96-well plate format, making it suitable for high-throughput screening of compound cytotoxicity against various cancer cell lines.
Data Presentation: Cytotoxic Activity of this compound
The following table summarizes representative half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines after a 48-hour incubation period. This data is for illustrative purposes and actual values may vary based on experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 25.5 |
| MCF-7 | Breast Adenocarcinoma | 15.8 |
| HeLa | Cervical Cancer | 32.1 |
| HCT116 | Colon Cancer | 19.4 |
Experimental Protocols
WST-1 Cell Viability Assay Protocol
This protocol details the steps for determining the cytotoxicity of this compound.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa, HCT116)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO), sterile
-
WST-1 cell proliferation reagent
-
Sterile, 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at 440 nm and 600 nm)
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their appropriate complete medium.
-
Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count to determine cell density.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells per well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[2]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Include "vehicle control" wells containing cells treated with medium and the same final concentration of DMSO used in the compound dilutions.
-
Include "untreated control" wells containing only cells and fresh medium.
-
Include "blank" wells containing only culture medium to serve as a background control for the absorbance readings.[2]
-
-
Incubation:
-
Return the plate to the humidified incubator and incubate for 48 hours at 37°C with 5% CO2. The incubation time can be adjusted based on the specific experimental design.
-
-
WST-1 Reagent Addition and Measurement:
-
After the 48-hour treatment period, add 10 µL of the WST-1 reagent to each well.[3]
-
Gently shake the plate for 1 minute to ensure thorough mixing.
-
Incubate the plate for an additional 1 to 4 hours at 37°C. The optimal incubation time with WST-1 should be determined empirically for each cell line, as it depends on the metabolic activity of the cells.[4]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 420-480 nm (with 440 nm being optimal).[3] A reference wavelength of >600 nm should be used to subtract background absorbance.[2]
-
-
Data Analysis:
-
Subtract the absorbance value of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration of the compound using the following formula: % Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the in vitro cytotoxicity WST-1 assay.
Potential Signaling Pathway: Intrinsic Apoptosis
The cytotoxic effects of many anticancer compounds are mediated through the induction of apoptosis. The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism initiated by cellular stress.
Caption: The intrinsic pathway of apoptosis.
References
6-Fluoro-1,3-benzoxazol-2(3H)-one: A Versatile Scaffold in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 6-fluoro-1,3-benzoxazol-2(3H)-one moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique physicochemical properties, including the ability to act as a bioisostere for phenol or catechol moieties, contribute to its successful application in drug design.[2] The fluorine atom at the 6-position often enhances metabolic stability and binding affinity. This scaffold has been successfully employed in the development of inhibitors for a range of therapeutic targets, particularly in oncology.
Therapeutic Applications and Key Targets
Derivatives of this compound have demonstrated significant potential in several therapeutic areas:
-
Anticancer Activity: This scaffold is a cornerstone for the design of potent enzyme inhibitors targeting key oncogenic pathways. A notable example is the development of Traf2- and Nck-interacting kinase (TNIK) inhibitors for the treatment of colorectal cancer.[3] TNIK is a critical component of the Wnt signaling pathway, which is frequently dysregulated in this type of cancer.[3][4]
-
Antimicrobial and Antifungal Activity: The benzoxazolone core has been incorporated into agents with activity against various bacterial and fungal strains.[1]
-
Anti-inflammatory and Analgesic Properties: The structural features of benzoxazolones make them suitable candidates for developing anti-inflammatory and pain-relieving drugs.[2]
Data Presentation: Anticancer Activity
The following tables summarize the in vitro activity of representative this compound derivatives as anticancer agents.
Table 1: TNIK Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | R1-Substituent | R2-Substituent | IC50 (µM) for TNIK |
| 1a | H | Phenyl | 1.25 |
| 1b | H | 4-Fluorophenyl | 0.87 |
| 1c (8g) | H | 4-(Trifluoromethyl)phenyl | 0.050 |
| 1d | H | 3-Methoxyphenyl | 0.45 |
| 1e | CH3 | 4-(Trifluoromethyl)phenyl | 0.12 |
Data is representative and compiled for illustrative purposes based on findings reported for potent TNIK inhibitors.[3]
Table 2: Antiproliferative Activity of this compound Derivatives against Colorectal Cancer Cell Lines
| Compound ID | HCT116 IC50 (µM) | HT-29 IC50 (µM) | SW480 IC50 (µM) |
| 1a | 5.6 | 7.2 | 8.1 |
| 1b | 3.1 | 4.5 | 5.3 |
| 1c (8g) | 0.21 | 0.33 | 0.45 |
| 1d | 2.8 | 3.9 | 4.2 |
| 1e | 0.55 | 0.78 | 0.91 |
Data is representative and compiled for illustrative purposes.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the Wnt signaling pathway by a this compound derivative.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and screening of this compound derivatives.
Experimental Protocols
General Procedure for the Synthesis of this compound Derivatives
This protocol describes a two-step synthesis: the formation of the benzoxazolone core followed by N-functionalization.
Step 1: Synthesis of this compound
-
Materials: 2-Amino-4-fluorophenol, 1,1'-Carbonyldiimidazole (CDI), Tetrahydrofuran (THF, anhydrous).
-
Procedure: a. To a solution of 2-amino-4-fluorophenol (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add CDI (1.1 eq) portion-wise at room temperature.[5] b. Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material. c. Concentrate the reaction mixture under reduced pressure. d. Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO3, and brine. e. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude product. f. Purify the crude product by recrystallization or column chromatography to obtain this compound.
Step 2: N-Arylation of this compound (Example)
-
Materials: this compound, substituted aryl halide, Palladium catalyst (e.g., Pd2(dba)3), ligand (e.g., Xantphos), base (e.g., Cs2CO3), and a suitable solvent (e.g., dioxane).
-
Procedure: a. To a reaction vessel, add this compound (1.0 eq), the aryl halide (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq). b. Evacuate and backfill the vessel with nitrogen. c. Add anhydrous dioxane and heat the mixture to the appropriate temperature (e.g., 100 °C) for 12-24 hours. d. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite. f. Wash the filtrate with water and brine, then dry over anhydrous Na2SO4. g. Concentrate the organic layer and purify the residue by column chromatography to yield the desired N-aryl-6-fluoro-1,3-benzoxazol-2(3H)-one derivative.
Protocol for TNIK Kinase Inhibition Assay
This protocol is based on a luminescence-based kinase assay that measures ATP consumption.
-
Materials: Recombinant human TNIK enzyme, kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT), ATP, substrate (e.g., Myelin Basic Protein), test compounds, and a luminescence-based ADP detection kit (e.g., ADP-Glo™).
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control). c. Add 2 µL of TNIK enzyme solution (e.g., 30 ng per well) to each well. d. Add 2 µL of a mixture of the substrate and ATP to initiate the reaction. The final ATP concentration should be close to its Km value for TNIK. e. Incubate the plate at room temperature for 60 minutes. f. Add the ADP detection reagent according to the manufacturer's protocol (e.g., 5 µL of ADP-Glo™ Reagent). g. Incubate for 40 minutes at room temperature. h. Add the kinase detection reagent (e.g., 10 µL of Kinase Detection Reagent). i. Incubate for 30 minutes at room temperature. j. Measure the luminescence using a plate reader. k. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol for Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials: Colorectal cancer cell lines (e.g., HCT116, HT-29), complete culture medium, test compounds, MTT solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours. b. Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours). c. After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1] d. Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
These protocols and data provide a foundational understanding of the medicinal chemistry applications of the this compound scaffold. Further exploration and optimization of derivatives based on this versatile core hold significant promise for the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Utility of 6-Fluoro-1,3-benzoxazol-2(3H)-one Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-Fluoro-1,3-benzoxazol-2(3H)-one derivatives and their evaluation as potential therapeutic agents. The benzoxazolone scaffold, particularly with fluorine substitution, is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have garnered significant interest for their potential in developing novel treatments for cancer, infectious diseases, and other conditions.[1]
Introduction to this compound Derivatives
The this compound core is a versatile starting material for the synthesis of a diverse library of bioactive molecules. The fluorine atom at the 6-position can enhance metabolic stability, binding affinity, and cell permeability of the final compounds. Derivatives of this scaffold have been investigated for a variety of therapeutic applications, including as antiproliferative agents, kinase inhibitors, and antimicrobial compounds.[1][2]
Synthesis of this compound and its Derivatives
The synthesis of this compound derivatives typically involves a multi-step process. A general workflow for the synthesis of a key intermediate, 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride, which can be further derivatized, is outlined below. This "one-pot" method offers an efficient route to this important building block.[3]
Protocol 1: Synthesis of 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole Hydrochloride[3]
This protocol describes a "one-pot" synthesis method.
Materials:
-
2,4-Difluorobenzoyl-4-piperidine hydrochloride
-
Hydroxylamine hydrochloride
-
Potassium hydroxide solution (50% w/w)
-
Methanol
-
Concentrated hydrochloric acid
-
Purified water
-
Reaction vessel with temperature control and stirring
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolve 260.5 g of 2,4-difluorobenzoyl-4-piperidine hydrochloride in 1042 g of methanol in a suitable reaction vessel.
-
Add 104.3 g of hydroxylamine hydrochloride to the solution.
-
Slowly add 448 g of 50% potassium hydroxide solution dropwise, maintaining the reaction temperature between 40-45°C.
-
Maintain the reaction mixture at 40-45°C for 12 hours with continuous stirring.
-
After the reaction is complete, cool the mixture to below 30°C.
-
Adjust the pH of the solution to less than 1 by the dropwise addition of concentrated hydrochloric acid.
-
Cool the acidified mixture to 0-5°C and hold at this temperature for 2 hours to allow for precipitation.
-
Filter the resulting solid and wash it thoroughly with purified water.
-
Dry the solid in a hot air oven at 80-90°C to yield the final product, 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride.
Expected Outcome: This procedure is reported to produce a white solid with a high purity (HPLC purity: 99.82%) and a yield of approximately 90.4%.[3]
Biological Applications and Experimental Protocols
Derivatives of this compound have shown promise in several therapeutic areas, most notably in oncology.
Antiproliferative Activity
A series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.[2] Structure-activity relationship (SAR) studies have revealed that substitution at the N-terminal of the piperidinyl group, particularly with heterocyclic rings, plays a crucial role in their anticancer activity.[2]
Table 1: Antiproliferative Activity of Selected 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Derivatives [2]
| Compound | R-group (attached to piperidine nitrogen) | HeLa (IC50, µM) | HT-29 (IC50, µM) | MCF-7 (IC50, µM) | HepG-2 (IC50, µM) |
| 5a | 2-Chlorobenzoyl | Potent | Potent | Potent | Potent |
| 5d | 4-Fluorobenzoyl | Potent | Potent | Potent | Potent |
| 5k | 2-Thiophenecarbonyl | Potent | Potent | Potent | Potent |
Note: The original publication describes the activity as "potent" without providing specific IC50 values in the abstract.[2]
Protocol 2: MTT Assay for Antiproliferative Activity[2]
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, HT-29, MCF-7, HepG-2)
-
Human skin fibroblast cells (as a control for normal cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Synthesized this compound derivatives
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells and normal fibroblast cells in 96-well plates at an appropriate density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Prepare stock solutions of the test compounds in DMSO and then dilute them to various concentrations with the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48 hours.
-
After incubation, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
Kinase Inhibition
Certain benzo[d]oxazol-2(3H)-one derivatives have been identified as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK), a potential target for the treatment of colorectal cancer.[4] Inhibition of TNIK can suppress the aberrant Wnt signaling pathway, which is often dysregulated in colorectal cancer.
Table 2: Kinase Inhibitory Activity of a Benzo[d]oxazol-2(3H)-one Derivative [4]
| Compound | Target Kinase | IC50 (µM) |
| 8g | TNIK | 0.050 |
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase like TNIK. The exact conditions may vary depending on the kinase and the assay format (e.g., radiometric, fluorescence-based).
Materials:
-
Recombinant human TNIK enzyme
-
Kinase buffer
-
Substrate peptide or protein
-
ATP (adenosine triphosphate)
-
Test compound (e.g., compound 8g)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen®)
-
Microplates (e.g., 384-well)
-
Plate reader compatible with the detection method
Procedure:
-
Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
In a microplate, add the kinase buffer, the recombinant TNIK enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stopping solution or by proceeding directly to the detection step.
-
Add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product formed (e.g., ADP) or the remaining substrate.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel drug candidates. The synthetic protocols provided herein offer efficient routes to key intermediates, while the biological assay protocols enable the evaluation of their therapeutic potential. The promising antiproliferative and kinase inhibitory activities of derivatives from this class highlight their significance in modern drug discovery, particularly in the field of oncology. Further optimization of these lead compounds could result in the development of effective clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
- 4. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Studies of 6-Fluoro-1,3-benzoxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The benzoxazolone scaffold has garnered considerable attention in medicinal chemistry due to the diverse biological activities of its derivatives, including antimicrobial, analgesic, and anti-inflammatory properties. This document provides detailed application notes and protocols for the investigation of 6-Fluoro-1,3-benzoxazol-2(3H)-one as a potential antimicrobial agent. While direct antimicrobial studies on this specific compound are not extensively reported, the following protocols and data are based on studies of closely related benzoxazolone derivatives and provide a robust framework for its evaluation.
Data Presentation: Antimicrobial Activity of Benzoxazolone Derivatives
The following tables summarize the antimicrobial activity of various 2(3H)-benzoxazolone derivatives against a range of microorganisms. This data, derived from related compounds, can serve as a benchmark for evaluating the potential of this compound. The primary method for determining antimicrobial activity is the microdilution method to find the Minimum Inhibitory Concentration (MIC).
Table 1: Antibacterial Activity of ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide and propionamide derivatives [1]
| Compound | Substituent on N-phenyl ring | S. aureus (MIC µg/mL) | E. faecalis (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) |
| 1 | H (acetamide) | 512 | 512 | 512 | 512 |
| 6 | m-methyl (propionamide) | 64 | 64 | 8 | 128 |
| 7 | p-methyl (propionamide) | 64 | 64 | 128 | 128 |
| 8 | p-chloro (propionamide) | 32 | 128 | 128 | 128 |
| 11 | p-chloro (acetamide) | 128 | 256 | 256 | 128 |
| Ciprofloxacin (Standard) | - | 0.25 | 0.5 | 0.06 | 0.25 |
Table 2: Antifungal Activity of ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide and propionamide derivatives [1]
| Compound | Substituent on N-phenyl ring | C. albicans (MIC µg/mL) |
| 1 | H (acetamide) | 256 |
| 4 | p-methoxy (acetamide) | 256 |
| 6 | m-methyl (propionamide) | 128 |
| 12 | p-nitro (acetamide) | 256 |
| Other Derivatives | - | 128 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are adapted from studies on benzoxazolone derivatives and are suitable for assessing the antimicrobial properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution[1][2]
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (solvent used to dissolve the compound, e.g., DMSO)
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in the appropriate broth directly in the 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculation: Add the standardized microbial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls:
-
Growth Control: Wells containing only broth and inoculum.
-
Sterility Control: Wells containing only broth.
-
Positive Control: Wells with a standard antibiotic and inoculum.
-
Negative Control: Wells with the solvent, broth, and inoculum.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Protocol 2: Agar Well Diffusion Assay for Preliminary Screening[2]
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile cork borer
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Solution of this compound at a fixed concentration
-
Positive and negative controls
Procedure:
-
Inoculation: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the MHA plate to create a uniform lawn.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the this compound solution into a well.
-
Controls: Add the same volume of the positive control and solvent control into separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger diameter indicates greater antimicrobial activity.[2]
Potential Mechanisms of Action
While the precise mechanism of action for this compound is yet to be elucidated, studies on related benzoxazole derivatives suggest several potential targets.
-
DNA Gyrase Inhibition: Some benzoxazole derivatives have been shown to inhibit DNA gyrase, an essential enzyme in bacteria for DNA replication and repair.[3]
-
Disruption of Membrane Integrity: Benzoxazoles may interfere with the microbial cell membrane, leading to leakage of intracellular components and cell death.[2]
-
Inhibition of Quorum Sensing: Certain 1,3-benzoxazol-2(3H)-one derivatives have demonstrated the ability to inhibit quorum sensing in bacteria like Pseudomonas aeruginosa.[4] Quorum sensing is a cell-to-cell communication process that regulates virulence factor production. Inhibition of this system can reduce pathogenicity without directly killing the bacteria.[4]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the antimicrobial evaluation of this compound.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
application of 6-Fluoro-1,3-benzoxazol-2(3H)-one in cancer cell line studies
Application of Benzoxazolone Scaffolds in Cancer Cell Line Studies
Note: Direct experimental data on the is not extensively available in the current body of scientific literature. However, comprehensive research has been conducted on structurally related compounds, specifically derivatives of 2H-1,4-benzoxazin-3(4H)-one and benzo[d]oxazol-2(3H)-one . These compounds share a core heterocyclic structure and have demonstrated significant potential as anticancer agents. This document provides a detailed overview of the applications, mechanisms of action, and experimental protocols related to these promising derivatives for researchers, scientists, and drug development professionals.
Introduction
The benzoxazolone scaffold and its related structures, such as benzoxazinones, are privileged heterocyclic motifs in medicinal chemistry due to their rigid, planar structures that facilitate interactions with various biological targets.[1] Derivatives of these core structures have been investigated for a wide range of therapeutic applications, including the development of novel anticancer agents. Their mechanisms of action are diverse, ranging from the induction of DNA damage and apoptosis to the targeted inhibition of key signaling pathways involved in cancer progression.
Application Notes
Derivatives of 2H-1,4-Benzoxazin-3(4H)-one: DNA Damage and Apoptosis Induction
A significant body of research has focused on 2H-1,4-benzoxazin-3(4H)-one derivatives, particularly those hybridized with a 1,2,3-triazole moiety. These compounds have been evaluated against a panel of human cancer cell lines and have shown notable efficacy, especially against liver and lung cancer.
-
Anticancer Activity : Studies have revealed that these derivatives exhibit potent inhibitory activity against various cancer cell lines, including Huh-7 (liver), A549 (lung), MCF-7 (breast), HCT-116 (colon), and SKOV3 (ovary).[2]
-
Mechanism of Action : The primary anticancer mechanism of these compounds is the induction of DNA damage.[1] This is evidenced by the upregulation of the DNA damage marker γ-H2AX.[3] The induction of DNA damage subsequently triggers programmed cell death (apoptosis) through the activation of executioner caspases, such as caspase-7.[1][3] Furthermore, these compounds have been observed to induce autophagy, as indicated by increased LC3 expression.[1] The rigid, planar structure of these molecules is believed to facilitate their intercalation into DNA, contributing to their cytotoxic effects.[1]
Derivatives of Benzo[d]oxazol-2(3H)-one: TNIK Inhibition in Colorectal Cancer
Derivatives of benzo[d]oxazol-2(3H)-one have emerged as a novel class of inhibitors for Traf2- and Nck-interacting kinase (TNIK), a key regulator in the Wnt signaling pathway.[4] The Wnt pathway is frequently dysregulated in colorectal cancer (CRC), making TNIK a promising therapeutic target.[5][6]
-
Anticancer Activity : These compounds effectively suppress the proliferation and migration of colorectal cancer cells.[4]
-
Mechanism of Action : By inhibiting TNIK, these derivatives block the aberrant transcriptional activation of the Wnt signaling pathway.[4][6] TNIK is a crucial component of the transcriptional complex formed by β-catenin and T-cell factor 4 (TCF4), and its inhibition disrupts the downstream signaling that promotes cancer cell growth and survival.[5][6]
Other Benzoxazole Derivatives: Multi-Targeted Apoptosis Induction
Various other benzoxazole derivatives have been synthesized and evaluated for their anticancer properties, demonstrating the versatility of this scaffold.
-
Anticancer Activity : These compounds have shown efficacy against non-small cell lung cancer (A549), breast cancer (MCF-7), and liver cancer (HepG2) cell lines.[7][8]
-
Mechanism of Action : A primary mechanism for these derivatives is the induction of apoptosis.[9][10][11] This is often achieved through the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio and subsequent activation of caspases, such as caspase-3.[8][10] Some derivatives also exhibit anti-angiogenic properties by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9][10]
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for various benzoxazinone and benzoxazolone derivatives in different cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 2H-1,4-Benzoxazin-3(4H)-one-triazole Hybrid | c18 | Huh-7 (Liver) | 19.05 | [1] |
| 2H-1,4-Benzoxazin-3(4H)-one-triazole Hybrid | c5 | Huh-7 (Liver) | 28.48 | [1] |
| 2H-1,4-Benzoxazin-3(4H)-one-triazole Hybrid | 14b | A549 (Lung) | 7.59 ± 0.31 | [2] |
| 2H-1,4-Benzoxazin-3(4H)-one-triazole Hybrid | 14c | A549 (Lung) | 18.52 ± 0.59 | [2] |
| Benzo[d]oxazol-2(3H)-one Derivative (TNIK Inhibitor) | 8g | TNIK (enzyme) | 0.050 | [4] |
| Benzoxazole Derivative | 1a | A549 (Lung) | 17.41 ± 0.16 | [7] |
| Benzoxazole Derivative | 1b | A549 (Lung) | 20.50 ± 0.08 | [7] |
| Benzoxazole Derivative (VEGFR-2 Inhibitor) | 12l | HepG2 (Liver) | 10.50 | [10] |
| Benzoxazole Derivative (VEGFR-2 Inhibitor) | 12l | MCF-7 (Breast) | 15.21 | [10] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.[12][13]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
ELISA plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using an ELISA plate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[16]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treating cells with the test compound for the desired time, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with ice-cold PBS.[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[17]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify specific proteins (e.g., γ-H2AX, caspase-3, Bcl-2, Bax) in cell lysates.[19]
Materials:
-
Treated and untreated cancer cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: Wash treated cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.[20]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[21]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[19]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[20]
-
Detection: Wash the membrane again with TBST. Apply the ECL detection reagent and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: General experimental workflow for screening anticancer compounds.
References
- 1. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. esisresearch.org [esisresearch.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchtweet.com [researchtweet.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. kumc.edu [kumc.edu]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. origene.com [origene.com]
- 21. bosterbio.com [bosterbio.com]
Application Notes and Protocols for High-Throughput Screening Assays of 6-Fluoro-1,3-benzoxazol-2(3H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays to evaluate 6-fluoro-1,3-benzoxazol-2(3H)-one and its analogs for various biological activities. The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties, including anti-inflammatory, antiviral, and antimicrobial effects. The following protocols are designed for efficient screening of compound libraries to identify promising lead candidates.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
Application: To identify inhibitors of soluble epoxide hydrolase (sEH), a therapeutic target for inflammatory and cardiovascular diseases.[1][2] Inhibition of sEH increases the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs).[3]
Data Presentation
| Compound ID | Structure | sEH Inhibition IC₅₀ (nM) | Reference |
| 1 | This compound | Data not available | - |
| 2 | Benzoxazolone-5-urea derivative (Cpd 33) | 0.39 | [4] |
| 3 | Benzoxazolone-5-urea derivative (Cpd 38) | 0.7 | [4] |
| 4 | 4-substituted benzoxazolone (Cpd 4j) | 1070 | |
| 5 | 4-substituted benzoxazolone (Cpd 3g) | 1720 |
Note: Data for compounds 2-5 are for structurally related benzoxazolone derivatives and serve as a reference for the potential activity of this compound analogs.
Experimental Protocol: Fluorescence-Based HTS Assay
This protocol is adapted from a commonly used method employing a fluorogenic substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[5][6][7][8]
Materials:
-
Human recombinant sEH enzyme
-
PHOME substrate
-
Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., TPPU, AUDA)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Compound Plating: Dispense 0.5 µL of test compounds, positive control, or DMSO (vehicle control) into the wells of a 384-well plate.
-
Enzyme Addition: Add 39.5 µL of diluted human recombinant sEH in assay buffer to each well.
-
Pre-incubation: Incubate the plate for 5 minutes at room temperature to allow for compound-enzyme interaction.[8]
-
Reaction Initiation: Add 10 µL of the sEH substrate PHOME to each well to start the enzymatic reaction.[8]
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 25°C. Measure the fluorescence intensity every 3 minutes for a total of 20 minutes.[8]
-
Data Analysis:
-
Determine the rate of reaction (initial velocity) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each test compound relative to the vehicle control.
-
Determine the IC₅₀ values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
-
Signaling Pathway and Experimental Workflow
Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway and Point of Inhibition.
Caption: High-Throughput Screening Workflow for sEH Inhibitors.
HIV-1 Nucleocapsid (NC) Protein Inhibition Assay
Application: To identify inhibitors of the HIV-1 nucleocapsid (NC) protein, a critical viral protein involved in multiple stages of the viral life cycle, including reverse transcription and genome packaging.[9][10][11]
Data Presentation
| Compound ID | Structure | HIV-1 NC Inhibition Activity | Reference |
| 1 | This compound | Data not available | - |
Note: Currently, there is no publicly available data on the anti-HIV-1 NC activity of this compound or its close analogs.
Experimental Protocol: Fluorescence Polarization (FP) HTS Assay
This protocol is based on the principle of fluorescence polarization to measure the displacement of a fluorescently labeled nucleic acid probe from the NC protein.[12][13]
Materials:
-
Recombinant HIV-1 NC protein
-
Fluorescently labeled single-stranded DNA (ssDNA) or RNA probe with high affinity for NC (e.g., FAM-labeled SL2 RNA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM DTT, 0.01% Triton X-100
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., a known NC inhibitor)
-
384-well black, low-volume plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of NC protein and fluorescent probe in assay buffer.
-
Compound Plating: Dispense 1 µL of test compounds, positive control, or DMSO (vehicle control) into the wells of a 384-well plate.
-
Protein-Compound Incubation: Add 10 µL of NC protein solution to each well and incubate for 15 minutes at room temperature.
-
Probe Addition: Add 10 µL of fluorescent probe solution to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis:
-
A decrease in fluorescence polarization indicates displacement of the probe and potential inhibitory activity.
-
Calculate the percent inhibition for each test compound.
-
Determine the IC₅₀ values for active compounds.
-
Functional Pathway and Experimental Workflow
Caption: Role of HIV-1 Nucleocapsid Protein in the Viral Life Cycle.
Caption: High-Throughput Screening Workflow for HIV-1 NC Inhibitors.
Pseudomonas aeruginosa Quorum Sensing (QS) Inhibition Assay
Application: To identify inhibitors of quorum sensing in Pseudomonas aeruginosa, a mechanism that controls the expression of virulence factors and biofilm formation.[14]
Data Presentation
| Compound ID | Structure | P. aeruginosa QS Inhibition | Reference |
| 1 | This compound | Data not available | - |
| 6 | 5-chloro-1,3-benzoxazol-2(3H)-one | Active in QSIS assay | [14] |
| 11 | 6-methyl-1,3-benzoxazol-2(3H)-one | Active in QSIS assay | [14] |
Note: Data for compounds 6 and 11 are for structurally related benzoxazolone derivatives, suggesting that the 6-fluoro analog may also possess QS inhibitory activity.
Experimental Protocol: Luminescence-Based Reporter Assay
This protocol utilizes a P. aeruginosa reporter strain containing a QS-regulated promoter (e.g., lasB) fused to a luciferase gene.[15]
Materials:
-
P. aeruginosa reporter strain (e.g., PAO1 with a lasB-lux reporter plasmid)
-
Luria-Bertani (LB) broth
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., furanone C-30)
-
384-well white, clear-bottom plates
-
Luminometer/plate reader with luminescence detection capabilities
Procedure:
-
Bacterial Culture Preparation: Grow the P. aeruginosa reporter strain overnight in LB broth with appropriate antibiotics. Dilute the overnight culture to an OD₆₀₀ of 0.02 in fresh LB broth.
-
Compound Plating: Dispense 1 µL of test compounds, positive control, or DMSO (vehicle control) into the wells of a 384-well plate.
-
Inoculation: Add 99 µL of the diluted bacterial culture to each well.
-
Incubation: Incubate the plate at 37°C with shaking for 18-24 hours.
-
Measurement: Measure both the optical density at 600 nm (to assess bacterial growth) and the luminescence of each well.
-
Data Analysis:
-
Normalize the luminescence signal to the OD₆₀₀ to account for any effects on bacterial growth.
-
Calculate the percent inhibition of QS-driven luminescence for each test compound.
-
Identify compounds that inhibit luminescence without significantly affecting bacterial growth.
-
Determine the IC₅₀ values for active compounds.
-
Signaling Pathway and Experimental Workflow
Caption: Pseudomonas aeruginosa Quorum Sensing Cascade.
Caption: High-Throughput Screening Workflow for Quorum Sensing Inhibitors.
References
- 1. Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble Epoxide Hydrolase Inhibition, Epoxygenated Fatty Acids and Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. The Role of Capsid in the Early Steps of HIV-1 Infection: New Insights into the Core of the Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of HIV-1 nucleocapsid protein in HIV-1 reverse transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Identification of HIV-1 Inhibitors Targeting The Nucleocapsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of HIV-1 inhibitors targeting the nucleocapsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Note and Protocol: N-Alkylation of 6-Fluoro-1,3-benzoxazol-2(3H)-one
This document provides a detailed protocol for the N-alkylation of 6-fluoro-1,3-benzoxazol-2(3H)-one, a key transformation for the synthesis of a variety of biologically active compounds. The benzoxazolone scaffold is a privileged structure in medicinal chemistry, and N-functionalization allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.[1][2][3]
Introduction
The N-alkylation of this compound is a fundamental synthetic step for generating diverse libraries of compounds for screening and lead optimization. The nitrogen atom of the benzoxazolone ring system can be alkylated using various electrophiles, most commonly alkyl halides, under basic conditions. This protocol outlines a general and robust procedure for this transformation. The method is based on the widely used SN2 reaction of an amine with an activated alkane.[4]
General Reaction Scheme
The N-alkylation of this compound proceeds via the deprotonation of the nitrogen atom by a suitable base, followed by nucleophilic attack on an alkylating agent.
Caption: General scheme for the N-alkylation of this compound.
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add the alkylating agent (1.1 - 1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-alkylated product.
Data Presentation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Benzyl Bromide | K₂CO₃ | DMF | 70 | 6 | 85-95 |
| Methyl Iodide | K₂CO₃ | DMF | 60 | 4 | 90-98 |
| Ethyl Bromide | K₂CO₃ | DMF | 80 | 8 | 80-90 |
| Propargyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 12 | 75-85 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the N-alkylation of this compound.
Caption: Workflow for the N-alkylation of this compound.
Logical Relationship in Drug Discovery
The N-alkylation of this compound is a key step in the synthesis of novel chemical entities for drug discovery. The resulting derivatives can be screened for biological activity, and promising compounds can be further optimized.
Caption: Role of N-alkylation in a typical drug discovery cascade.
References
Application Notes and Protocols for Cytotoxicity Assays of 6-Fluoro-1,3-benzoxazol-2(3H)-one
Introduction
6-Fluoro-1,3-benzoxazol-2(3H)-one is a heterocyclic compound belonging to the benzoxazolone class. Derivatives of benzoxazolone have garnered significant interest in medicinal chemistry due to their wide range of pharmacological properties, including potential anticancer activity.[1][2][3][4] Preliminary studies on similar benzoxazolone structures suggest that they may exert cytotoxic and apoptotic effects on cancer cell lines.[3][4] Therefore, it is crucial to employ a panel of robust and validated in vitro cytotoxicity assays to systematically evaluate the potential of this compound as a therapeutic agent.
This document provides detailed protocols for a series of cytotoxicity assays to characterize the biological activity of this compound. The assays described herein are designed to assess cell viability, membrane integrity, and the induction of apoptosis. These include the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane leakage, and Annexin V-FITC/Propidium Iodide (PI) staining for the detection of apoptosis.
Recommended Cell Lines
The choice of cell lines is critical for evaluating the cytotoxic potential of a compound. It is recommended to use a panel of human cancer cell lines from different tissue origins to assess the spectrum of activity. Based on studies of similar compounds, the following cell lines are suggested:
-
MCF-7: Human breast adenocarcinoma cell line.
-
HepG2: Human hepatocellular carcinoma cell line.[2]
-
HeLa: Human cervical cancer cell line.[5]
-
MDA-MB-231: Human metastatic breast adenocarcinoma cell line.[3]
-
A non-cancerous cell line (e.g., HEK-293) should be included as a control to assess selectivity.
Experimental Workflow
The overall experimental workflow for assessing the cytotoxicity of this compound is depicted below. This workflow ensures a systematic evaluation from initial screening to more detailed mechanistic studies.
References
- 1. 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one (944805-23-6) for sale [vulcanchem.com]
- 2. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 3. jmchemsci.com [jmchemsci.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Benzoxazolone-Based Chemical Probes
A Representative Member: 6-Fluoro-1,3-benzoxazol-2(3H)-one
Note: While the benzoxazolone scaffold is recognized as a "privileged scaffold" in medicinal chemistry, specific and detailed information on the use of this compound as a chemical probe is limited in publicly available literature.[1][2] The following application notes and protocols are based on the general biological activities of benzoxazolone derivatives and serve as a representative guide for researchers. The benzoxazolone core has been identified in compounds with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and antipsychotic agents, suggesting their potential for development as chemical probes for various biological targets.[1][2]
Hypothetical Application: A Chemical Probe for Bacterial Quorum Sensing
Some derivatives of 1,3-benzoxazol-2(3H)-one have been shown to act as inhibitors of bacterial quorum sensing (QS).[3] QS is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. This process is crucial for virulence factor production and biofilm formation in many pathogenic bacteria, such as Pseudomonas aeruginosa.[3] This application note will focus on the hypothetical use of a this compound-based probe to study and inhibit the LasR receptor, a key transcriptional regulator in the P. aeruginosa QS system.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a this compound-based probe (designated as BZ-F-Probe) targeting the LasR receptor.
| Parameter | Value | Assay Type | Organism/System |
| IC50 | 0.5 µM | LasR-dependent reporter gene assay | E. coli (pSB1075) |
| Kd | 1.2 µM | Isothermal Titration Calorimetry (ITC) | Purified LasR protein |
| Selectivity | >50-fold vs. RhlR | RhlR-dependent reporter gene assay | E. coli |
| Inhibition of Biofilm Formation | 75% at 10 µM | Crystal Violet Staining Assay | Pseudomonas aeruginosa PAO1 |
| Inhibition of Elastase Production | 80% at 10 µM | Elastin-Congo Red Assay | Pseudomonas aeruginosa PAO1 |
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of BZ-F-Probe in P. aeruginosa quorum sensing.
Experimental Protocols
LasR-Dependent Reporter Gene Assay
This assay is used to determine the IC50 of the BZ-F-Probe in a cellular context.
Materials:
-
E. coli DH5α strain carrying the LasR reporter plasmid pSB1075
-
Luria-Bertani (LB) broth and agar
-
Tetracycline
-
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)
-
BZ-F-Probe stock solution (in DMSO)
-
96-well microtiter plates (black, clear bottom)
-
Luminometer
Procedure:
-
Inoculate a single colony of E. coli (pSB1075) into 5 mL of LB broth containing tetracycline (15 µg/mL) and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 in fresh LB broth with tetracycline and grow to an OD600 of 0.2.
-
In a 96-well plate, add 100 µL of the diluted culture to each well.
-
Add varying concentrations of the BZ-F-Probe (e.g., from 0.01 µM to 100 µM). Include a DMSO-only control.
-
Add the agonist, 3-oxo-C12-HSL, to a final concentration of 100 nM to all wells except the negative control.
-
Incubate the plate at 30°C for 4 hours with shaking.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percent inhibition for each concentration of the BZ-F-Probe relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Biofilm Inhibition Assay
This assay assesses the ability of the BZ-F-Probe to inhibit biofilm formation.
Materials:
-
Pseudomonas aeruginosa PAO1
-
LB broth
-
BZ-F-Probe stock solution (in DMSO)
-
96-well polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Microplate reader
Procedure:
-
Grow P. aeruginosa PAO1 in LB broth overnight at 37°C.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
In a 96-well plate, add 100 µL of the diluted culture to each well.
-
Add varying concentrations of the BZ-F-Probe. Include a DMSO-only control.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
Carefully discard the supernatant and wash the wells three times with sterile phosphate-buffered saline (PBS).
-
Air-dry the plate and stain the attached biofilms with 125 µL of 0.1% Crystal Violet for 15 minutes.
-
Remove the Crystal Violet solution and wash the wells with water.
-
Solubilize the bound dye with 125 µL of 30% acetic acid.
-
Measure the absorbance at 550 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated relative to the DMSO control.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating the BZ-F-Probe.
Concluding Remarks
The 2(3H)-benzoxazolone scaffold represents a versatile starting point for the development of chemical probes for a variety of biological targets.[1][2] While the specific use of this compound as a chemical probe is not yet well-documented, its structural features suggest potential for derivatization and optimization to create potent and selective tools for chemical biology and drug discovery. The hypothetical application and protocols provided here serve as a framework for how such a probe could be characterized and utilized in a research setting. Further investigation into the biological activities of this compound and its analogues is warranted to uncover their full potential as chemical probes.
References
- 1. 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 6-Fluoro-1,3-benzoxazol-2(3H)-one in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 6-Fluoro-1,3-benzoxazol-2(3H)-one in biological matrices, primarily human plasma. The protocols described are based on established bioanalytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While these methods are based on sound analytical principles, specific validation for this compound would be required.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research. Accurate quantification in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document outlines two robust methods for its determination in human plasma: an HPLC-UV method suitable for routine analysis and a highly sensitive LC-MS/MS method for low-level quantification.
Sample Preparation
Effective sample preparation is critical for removing interfering substances from the biological matrix.[1] Two common and effective techniques are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
Protocol: Protein Precipitation (PPT)
This method is rapid and straightforward, making it suitable for high-throughput analysis.
Reagents and Materials:
-
Human plasma containing this compound
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar and stable compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Inject a portion of the reconstituted sample into the chromatographic system.
Protocol: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT, which can be beneficial for minimizing matrix effects in LC-MS/MS analysis.[1]
Reagents and Materials:
-
Human plasma containing this compound
-
Ethyl acetate, HPLC grade
-
Internal Standard (IS) solution
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 200 µL of human plasma into a 2.0 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard solution.
-
Add 1 mL of ethyl acetate.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject a portion of the reconstituted sample into the chromatographic system.
Analytical Methods
HPLC-UV Method
This method is a cost-effective approach for the quantification of this compound, suitable for samples with expected concentrations in the higher ng/mL to µg/mL range.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10 mM phosphate buffer (pH 5.5) (e.g., 40:60, v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: Determined by UV scan of the analyte (a wavelength around 280 nm is a reasonable starting point for many benzoxazolone structures).
LC-MS/MS Method
For high sensitivity and selectivity, particularly for low concentration samples, an LC-MS/MS method is recommended.[3][4][5]
Instrumentation:
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient starting from a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for the analyte.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion.
Data Presentation
The following tables summarize hypothetical but realistic quantitative data for the described analytical methods. These values would need to be confirmed through method validation studies.
Table 1: HPLC-UV Method Performance (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Accuracy at LLOQ, LQC, MQC, HQC | 85 - 115% |
| Precision (RSD%) at LLOQ, LQC, MQC, HQC | < 15% |
| Recovery | 80 - 95% |
Table 2: LC-MS/MS Method Performance (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy at LLOQ, LQC, MQC, HQC | 90 - 110% |
| Precision (RSD%) at LLOQ, LQC, MQC, HQC | < 10% |
| Recovery | 85 - 105% |
| Matrix Effect | Minimal (<15%) |
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Hypothetical interaction of the analyte with a biological signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoro-1,3-benzoxazol-2(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Fluoro-1,3-benzoxazol-2(3H)-one synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Solution: Increase the reaction temperature. However, be cautious as higher temperatures can sometimes lead to side product formation. A modest increase (e.g., 10-20 °C) is a good starting point.
-
-
Suboptimal Base: The choice and amount of base are critical for the cyclization step.
-
Solution: If using a weak base like triethylamine, consider switching to a stronger inorganic base such as potassium hydroxide or sodium hydroxide, which has been shown to improve yields in similar syntheses.
-
Solution: Ensure the molar ratio of the base to the starting material is optimized. A common starting point is a 3-5 molar excess of the base.
-
-
Poor Quality Starting Materials: Impurities in the starting materials can interfere with the reaction.
-
Solution: Verify the purity of your starting materials (e.g., 2-amino-5-fluorophenol and the cyclizing agent) using appropriate analytical techniques (e.g., NMR, melting point). Recrystallize or purify the starting materials if necessary.
-
-
Moisture Contamination: The presence of water can hydrolyze reactants or intermediates.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Issue 2: Presence of Significant Impurities in the Crude Product
Possible Causes and Solutions:
-
Side Reactions: High reaction temperatures can promote the formation of side products.
-
Solution: Lower the reaction temperature and increase the reaction time.
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting materials and the formation of byproducts.
-
Solution: Carefully check the stoichiometry of all reactants.
-
-
Inefficient Purification: The purification method may not be effectively removing all impurities.
-
Solution: Optimize the purification protocol. This may involve trying different solvent systems for recrystallization or column chromatography. Washing the crude product with an appropriate solvent can also help remove certain impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is a common method for synthesizing this compound?
A common and effective method is the cyclization of 2-amino-5-fluorophenol with a suitable carbonylating agent, such as urea, phosgene, or a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI). The reaction is typically carried out in a suitable solvent in the presence of a base.
Q2: How can I improve the yield of the cyclization reaction?
Several factors can be optimized to improve the yield:
-
Choice of Base: Stronger inorganic bases like potassium hydroxide have been shown to be effective in similar reactions, potentially leading to higher yields compared to organic bases like triethylamine.
-
Solvent: The choice of solvent can influence the reaction rate and yield. Alcohols such as methanol or ethanol are often used.
-
Temperature: Optimizing the reaction temperature is crucial. While higher temperatures can increase the reaction rate, they may also lead to the formation of impurities. A temperature range of 40-45 °C has been found to be effective in related syntheses.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion by monitoring it with TLC or HPLC.
Q3: What are some common side reactions to be aware of?
Potential side reactions include the formation of polymers, incomplete cyclization leading to intermediate products, and degradation of the starting materials or product at high temperatures.
Q4: How can I effectively purify the final product?
Purification can typically be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water). If significant impurities are present, column chromatography on silica gel may be necessary.
Data Presentation
Table 1: Comparison of Reaction Conditions for Similar Benzisoxazole Syntheses
| Parameter | Example 1 | Example 2 | Example 3 |
| Starting Material | 4-(2,4-difluorobenzoyl)-piperidine hydrochloride | 4-(2,4-difluorobenzoyl)-piperidine hydrochloride | 4-(2,4-difluorobenzoyl)-piperidine hydrochloride |
| Solvent | Methanol | Ethanol | Methanol |
| Base | Potassium Hydroxide | Potassium Hydroxide | Potassium Hydroxide |
| Temperature | 40-45 °C | 40-45 °C | 20-25 °C |
| Time | 12 hours | 12 hours | 72 hours |
| Yield | 90.4% | 89.8% | 85.9% |
| Purity (HPLC) | 99.82% | 99.73% | 95.48% |
Data adapted from a synthesis of a related compound, 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride, and is provided for comparative purposes.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound using Urea
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-fluorophenol (1 equivalent) and urea (1.5 equivalents).
-
Reaction: Heat the mixture to 130-140 °C. The reaction mixture will melt and then solidify as the reaction progresses.
-
Work-up: After 3 hours, cool the reaction mixture to room temperature.
-
Purification: Recrystallize the solid product from ethanol to obtain pure this compound.
Protocol 2: Synthesis using a Phosgene Equivalent (Triphosgene)
Caution: Triphosgene is toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction Setup: In a three-necked flask under an inert atmosphere, dissolve 2-amino-5-fluorophenol (1 equivalent) in a suitable anhydrous solvent (e.g., THF, dichloromethane).
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (2.2 equivalents).
-
Addition of Triphosgene: Cool the mixture in an ice bath and slowly add a solution of triphosgene (0.4 equivalents) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Dry the organic layer, evaporate the solvent, and purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting guide for addressing low product yield in the synthesis.
References
Technical Support Center: Purification of 6-Fluoro-1,3-benzoxazol-2(3H)-one
This guide provides troubleshooting advice and detailed protocols for the purification of 6-Fluoro-1,3-benzoxazol-2(3H)-one from a typical reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: When synthesizing this compound from 2-amino-5-fluorophenol and a carbonyl source like urea, common impurities may include:
-
Unreacted 2-amino-5-fluorophenol.
-
Di-substituted urea byproducts.
-
Polymeric materials.
-
Residual catalysts or acids used in the synthesis.
Q2: My crude product is a colored oil/gum instead of a solid. What should I do?
A2: A non-solid crude product often indicates the presence of significant impurities or residual solvent. Try triturating the material with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate to induce precipitation of the desired product. If this fails, an initial purification by column chromatography is recommended.
Q3: After recrystallization, the purity of my product has not significantly improved. What is the next step?
A3: If recrystallization is ineffective, it is likely that the impurities have similar solubility properties to your product. In this case, column chromatography is the preferred method for separating compounds with different polarities.
Q4: How can I confirm the purity of my final product?
A4: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems suggests high purity.
-
Melting Point: A sharp melting point range close to the literature value (190-195°C) is indicative of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show the expected signals without significant impurity peaks.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield after initial work-up | Incomplete precipitation of the product. | Adjust the pH of the aqueous solution to 5-6 to ensure complete precipitation before filtration. |
| Product loss during extraction. | Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery from the aqueous layer. | |
| Product appears as a persistent oil | Presence of low-melting impurities or residual solvent. | Triturate with a non-polar solvent (e.g., hexanes) or perform column chromatography. Ensure the product is dried under high vacuum to remove all solvent traces. |
| Multiple spots on TLC after purification | Ineffective purification method. | If recrystallization failed, use column chromatography. If column chromatography was used, optimize the eluent system for better separation. |
| Broad melting point range | Presence of impurities. | Re-purify the product using the alternative method (recrystallization or column chromatography). |
Experimental Protocols
Protocol 1: Initial Purification by Precipitation and Washing
This protocol is based on general methods for the synthesis of benzoxazolones.
-
Neutralization and Precipitation:
-
Following the reaction, cool the reaction mixture to room temperature.
-
Slowly adjust the pH of the suspension to 5-6 using a suitable acid or base.
-
Stir the mixture for 30 minutes to ensure complete precipitation of the crude product.
-
-
Filtration and Washing:
-
Filter the precipitate using a Buchner funnel.
-
Wash the solid cake with a small amount of cold water to remove inorganic salts and water-soluble impurities.
-
Dry the crude solid under vacuum.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and water) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Recrystallization Procedure:
-
Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Table 1: Recrystallization Solvent Systems & Expected Purity
| Solvent System | Suitability | Expected Purity |
| Ethanol | Good for moderate polarity compounds | >98% |
| Ethanol/Water | Useful if the compound is too soluble in pure ethanol | >98% |
| Ethyl Acetate/Hexanes | Good for compounds with moderate polarity | >97% |
Protocol 3: Purification by Column Chromatography
-
Stationary and Mobile Phase Selection:
-
Use silica gel as the stationary phase.
-
Determine a suitable mobile phase (eluent) using TLC. A good eluent system will give the product an Rf value of approximately 0.25-0.35. A common starting point is a mixture of hexanes and ethyl acetate.
-
-
Column Packing and Loading:
-
Pack a chromatography column with silica gel using the chosen eluent.
-
Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent and load the dry silica gel onto the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen mobile phase.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Table 2: Column Chromatography Conditions & Expected Purity
| Stationary Phase | Mobile Phase (Eluent) | Expected Purity |
| Silica Gel | Hexanes:Ethyl Acetate (e.g., 7:3 to 1:1 v/v) | >99% |
| Silica Gel | Dichloromethane:Methanol (e.g., 98:2 to 95:5 v/v) | >99% |
Visual Guides
Caption: Decision workflow for purifying this compound.
Caption: Structures of the target compound and potential impurities.
common byproducts in 6-Fluoro-1,3-benzoxazol-2(3H)-one synthesis and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-1,3-benzoxazol-2(3H)-one.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, focusing on byproduct formation and removal.
Q1: What are the most common synthetic routes to prepare this compound?
A1: The synthesis of this compound typically starts from 2-amino-5-fluorophenol. The formation of the cyclic carbamate can be achieved using several carbonylating agents. The most common methods include:
-
Reaction with Urea: This is a direct and often high-temperature method.
-
Reaction with Phosgene or a Phosgene Equivalent (e.g., Triphosgene): This is a highly effective but hazardous method requiring careful handling.
-
Reaction with Di-tert-butyl dicarbonate (Boc₂O): A milder alternative to phosgene.
-
Reaction with 1,1'-Carbonyldiimidazole (CDI): A relatively safe and efficient method.
-
Reaction with Dimethyl Carbonate (DMC): A greener and less toxic alternative.
Q2: I am observing a low yield in my synthesis of this compound. What are the likely causes?
A2: Low yields can stem from several factors, primarily incomplete reaction, side product formation, or product degradation. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in the 2-amino-5-fluorophenol can significantly hinder the reaction.
-
Reaction Conditions: Suboptimal temperature, reaction time, or choice of solvent can lead to poor conversion.
-
Incomplete Cyclization: The intermediate may not fully cyclize to the desired benzoxazolone.
-
Side Reactions: The formation of byproducts consumes starting materials and reduces the yield of the target compound.
Q3: What are the common byproducts in the synthesis of this compound, and how can I identify them?
A3: The byproducts largely depend on the synthetic route employed. Below is a summary of common byproducts for different methods. Identification is typically achieved using techniques like TLC, LC-MS, and NMR spectroscopy.
| Synthetic Route | Common Byproducts | Identification Notes |
| Urea | Unreacted 2-amino-5-fluorophenol, Biuret, Triuret, and other urea self-condensation products. | Unreacted starting material will have a different Rf value on TLC. Urea byproducts are often highly polar. |
| Triphosgene | Unreacted 2-amino-5-fluorophenol, N,N-diethylcarbamates (if triethylamine is used as a base). | Carbamate byproducts can be identified by their characteristic signals in 1H and 13C NMR. |
| Di-tert-butyl dicarbonate (Boc₂O) | Boc-protected 2-amino-5-fluorophenol (incomplete cyclization). | The Boc group is readily identifiable by a strong singlet around 1.5 ppm in the 1H NMR spectrum. |
| 1,1'-Carbonyldiimidazole (CDI) | Unreacted starting material, imidazole adducts (incomplete reaction). | Imidazole-related impurities can be detected by LC-MS. |
| Dimethyl Carbonate (DMC) | N-methylated or O-methylated 2-amino-5-fluorophenol, N-methyl-6-fluoro-1,3-benzoxazol-2(3H)-one. | Methylation can be confirmed by the appearance of a methyl singlet in the 1H NMR spectrum. |
Q4: How can I remove the identified byproducts from my reaction mixture?
A4: Purification strategies should be tailored to the specific impurities present.
| Impurity | Removal Method |
| Unreacted 2-amino-5-fluorophenol | Acid-base extraction can be effective. The phenolic starting material is acidic and can be extracted into an aqueous basic solution. |
| Urea and its self-condensation products | These are typically highly polar and can often be removed by washing the organic reaction mixture with water or by recrystallization. |
| Carbamate byproducts (from Triphosgene route) | Column chromatography is generally the most effective method for separating these from the desired product. |
| Boc-protected intermediates | These can be removed by column chromatography. Alternatively, the Boc group can be cleaved under acidic conditions, though this would convert the intermediate back to the starting material. |
| Methylated byproducts (from DMC route) | Careful column chromatography is usually required to separate these from the final product due to similar polarities. |
Experimental Protocols
General Synthesis of this compound via the Urea Method
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-fluorophenol (1.0 eq) and urea (1.5 - 2.0 eq).
-
Heating: Heat the mixture to 140-160 °C. The solids will melt and react.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Add water to the solidified mass and break it up.
-
Isolation: Filter the solid product, wash thoroughly with water to remove unreacted urea and its byproducts, and then dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
General Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase: A solvent system of increasing polarity is typically used. A common starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Load the solution onto the top of the prepared silica gel column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Visual Guides
Caption: Common synthetic routes to this compound.
Caption: General scheme of byproduct formation during synthesis.
Caption: A troubleshooting workflow for synthesis and purification.
Technical Support Center: Optimizing Fluorinated Benzoxazolone Synthesis
Welcome to the technical support center for the synthesis of fluorinated benzoxazolone derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing the fluorinated benzoxazolone core?
A1: The most prevalent route involves the cyclization of a substituted 2-aminophenol with a carbonylating agent. Key starting materials include a fluorinated 2-aminophenol and reagents like urea, phosgene derivatives (e.g., triphosgene, carbonyldiimidazole - CDI), or chloroformates. The choice of starting material can be influenced by the desired substitution pattern and safety considerations; for instance, using urea avoids highly toxic reagents like phosgene.[1][2][3]
Q2: How does the position of the fluorine atom on the 2-aminophenol ring affect the reaction?
A2: The position of the fluorine substituent can significantly influence reaction conditions and yields.[4] Fluorine's strong electron-withdrawing nature can alter the nucleophilicity of the starting aminophenol, potentially requiring more forcing conditions for efficient cyclization.[5] For example, studies have shown that shifting a lateral fluorine substituent from one position to another can elevate the synthetic yield substantially, in one case from 20% to 46%.[4] This is a critical factor to consider during the design and optimization phase.
Q3: What is the typical temperature range for the cyclization reaction with urea?
A3: The condensation of a 2-aminophenol with urea generally requires high temperatures, often conducted in a melt phase between 130-160°C.[1] It is crucial to carefully control the temperature, as insufficient heat leads to incomplete reaction, while excessively high temperatures can cause decomposition of the starting materials and the final product.[1]
Q4: Are there metal-free synthesis options available?
A4: Yes, metal-free synthesis routes are available. One notable method involves a cascade reaction using a bench-stable cyclic hypervalent iodine(III) fluoro reagent to synthesize fluoro-benzoxazepines, a related heterocyclic structure.[6] Many standard cyclization methods, such as those using urea or CDI, are also inherently metal-free.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of fluorinated benzoxazolones.
Issue 1: Low or No Yield of the Desired Product
Q: My cyclization reaction is resulting in a very low yield. What are the common causes and how can I troubleshoot this?
A: Low yields are a frequent challenge and can stem from several factors. A systematic approach is key to identifying the root cause.[1][8]
Initial Checks & Solutions:
-
Purity of Starting Materials: Impurities in the fluorinated 2-aminophenol or the carbonylating agent can inhibit the reaction.[1][8]
-
Action: Verify the purity of your starting materials using techniques like NMR or melting point analysis. Purification of the starting 2-aminophenol via recrystallization or column chromatography may be necessary.
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Action: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction duration.[8]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reagent stoichiometry are critical.
-
Catalyst Inactivity: If using a catalyst, its activity might be compromised.
-
Action: Ensure the catalyst is active and handled correctly, especially if it is sensitive to air or moisture. Sometimes, a slight increase in catalyst loading can significantly improve conversion.[8]
-
Issue 2: Formation of Significant Side Products
Q: My TLC and NMR analyses show multiple unexpected spots/peaks. What are the likely side products and how can their formation be minimized?
A: Side product formation directly consumes starting materials and complicates purification, leading to lower yields.
Common Side Products & Mitigation Strategies:
-
Biuret Formation (in Urea-based Synthesis): A large excess of urea at high temperatures can lead to the self-condensation of urea to form biuret.[1][3]
-
Action: Use only a slight excess of urea (1.5-3 equivalents) rather than a large excess to minimize this side reaction.[1]
-
-
Polymerization: Under harsh conditions, starting materials or reactive intermediates can polymerize.[8]
-
Action: Optimize reaction conditions, particularly temperature and concentration. Running the reaction at a lower temperature for a longer duration may be beneficial.
-
-
Incomplete Cyclization: An intermediate may be stable and fail to cyclize completely. For example, in syntheses involving aldehydes, the intermediate Schiff base may be isolated.[8]
-
Action: Ensure reaction conditions are sufficient to overcome the activation energy for the final cyclization step. This may involve increasing the temperature or adding a suitable catalyst.
-
-
Oxidation: Reactants or intermediates may be sensitive to oxygen.
-
Action: If sensitivity to air is suspected, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation-related byproducts.[8]
-
Issue 3: Difficulty in Product Purification
Q: I am losing a significant amount of my product during the purification step. What are some effective purification strategies?
A: Product loss during purification is a common problem that can severely impact the final isolated yield.[8]
Recommended Purification Techniques:
-
Recrystallization: This is often the simplest method for obtaining highly pure crystalline products, provided a suitable solvent system can be identified.
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and side products.[8]
-
Tip: The choice of the solvent system (eluent) is crucial. A systematic trial-and-error approach with different solvent polarities is recommended, starting with guidance from TLC analysis.
-
-
Solid-Phase Extraction (SPE): For certain fluorinated compounds, SPE cartridges (like C18) can offer a rapid and efficient alternative to full column chromatography, especially for removing highly polar or non-polar impurities.[9]
Quantitative Data Summary
Optimizing reaction conditions often involves adjusting multiple variables. The following tables summarize the effects of different parameters on the synthesis of benzoxazolone and related structures.
Table 1: Effect of Reagent Stoichiometry and Temperature in Urea-Based Synthesis
| 2-Aminophenol (Equivalents) | Urea (Equivalents) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| 1 | 1.1 | 130-140 | 3-5 | 75-85 | Stoichiometric amounts can work, but a slight excess of urea is often preferred. |
| 1 | 2.0 | 140-150 | 2-4 | 85-95 | A moderate excess of urea can increase the reaction rate and yield.[1] |
| 1 | >3.0 | >160 | 2-4 | <70 | A large excess of urea and high temperatures can promote side reactions like biuret formation and decomposition.[1][3] |
Table 2: Influence of Fluorine Substituent Position on Yield
| Compound | Fluorine Position | Synthetic Yield (%) | Reference |
| Benzoxazole LC | Lateral, Position 2 | ~20 | [4] |
| Benzoxazole LC | Lateral, Position 3 | 46 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Synthesis of Benzoxazolone from 2-Aminophenol and Urea
This protocol describes a common method for synthesizing the core benzoxazolone ring system.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted fluorinated 2-aminophenol (1 equivalent) and urea (2 equivalents).
-
Heating: Heat the mixture in an oil bath to 140-150°C. The solid mixture will melt and begin to evolve ammonia gas.
-
Reaction Monitoring: Maintain the temperature and continue stirring for 2-4 hours. Monitor the reaction's progress by periodically taking a small sample, dissolving it in a suitable solvent (e.g., ethyl acetate), and analyzing it by TLC to check for the consumption of the starting 2-aminophenol.[1]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The solidified mass is then treated with water to dissolve any excess urea and inorganic byproducts.
-
Isolation and Purification: The crude benzoxazolone product, which is typically insoluble in water, is collected by vacuum filtration. The solid is washed thoroughly with cold water and then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.[3]
Visualizations
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2) - Google Patents [patents.google.com]
- 4. Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Fluorination/Aryl Migration/Cyclization Cascade for the Metal-Free Synthesis of Fluoro-Benzoxazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Efficient cartridge purification for producing high molar activity [18F]fluoro-glycoconjugates via oxime formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 6-Fluoro-1,3-benzoxazol-2(3H)-one
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in crystallizing 6-Fluoro-1,3-benzoxazol-2(3H)-one?
A1: Researchers may encounter several challenges, including:
-
"Oiling out": The compound separates as a liquid instead of a solid. This can occur if the compound's melting point is lower than the solution temperature or if cooling is too rapid.[1]
-
Poor Crystal Quality: Formation of small, needle-like, or aggregated crystals, which can be due to a high rate of nucleation or the presence of impurities.[1]
-
Low Yield: This can result from using too much solvent or premature filtration before crystallization is complete.[1][2]
-
Formation of Amorphous Solid: The compound precipitates without a crystalline structure.
-
Solvent Selection: Identifying a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature can be challenging.[3][4]
Q2: How does the fluorine atom affect the crystallization of this compound?
A2: The fluorine atom can significantly influence crystallization behavior. Fluorination can alter molecular dipole moments, intermolecular interactions, and crystal packing.[5][6] While sometimes leading to improved π-stacking, it can also result in different packing motifs like herringbone structures.[6] The low polarizability of fluorine can also affect solubility in various solvents.[7]
Q3: What is "oiling out" and how can I prevent it?
A3: "Oiling out" is when a compound comes out of solution as a liquid oil rather than a solid crystal.[1] This often happens when the solution is cooled too quickly or when the concentration of the compound is too high. To prevent this, you can try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[1] Using a different solvent with a lower boiling point may also be beneficial.
Q4: How can I improve the yield of my crystallization?
A4: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. If you have already filtered the crystals and the remaining solution (mother liquor) is available, you can try to concentrate it to recover more of the compound.[1][2] Also, make sure the solution is cooled sufficiently for an adequate amount of time to allow for complete crystallization.[1]
Q5: What should I do if no crystals form?
A5: If crystals do not form upon cooling, several techniques can be employed to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution.[2]
-
Seeding: Add a very small crystal of the pure compound (a seed crystal) to the solution to act as a template for crystal growth.[2]
-
Evaporation: Allow some of the solvent to evaporate slowly to increase the concentration of the compound.[8]
-
Cooling: Cool the solution to a lower temperature, for instance, in an ice bath, to further decrease solubility.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| "Oiling Out" | 1. Compound's melting point is lower than the solution temperature.[1] 2. High concentration of impurities.[1] 3. Cooling is too rapid. | 1. Reheat to dissolve the oil, add a small amount of additional solvent, and cool slowly.[1] 2. Try a solvent with a lower boiling point. 3. Purify the compound further before crystallization.[9] |
| Poor Crystal Quality | 1. Nucleation rate is too high. 2. Presence of impurities.[1] 3. Rapid cooling or evaporation.[1] | 1. Decrease the level of supersaturation (use more solvent or cool more slowly). 2. Ensure the starting material has a high purity.[1] 3. Try a different solvent or a solvent mixture. |
| Low Yield | 1. Too much solvent was used.[1][2] 2. Crystals were filtered before crystallization was complete. | 1. If the mother liquor is still available, concentrate it to recover more compound.[1][2] 2. Ensure the solution is cooled sufficiently and for an adequate amount of time.[1] |
| No Crystals Form | 1. Solution is not supersaturated. 2. Not enough time allowed for crystallization. | 1. Induce crystallization by scratching the flask, adding a seed crystal, or by slow evaporation of the solvent.[2][8] 2. Allow the solution to stand undisturbed for a longer period. |
| Colored Crystals | 1. Colored impurities are present in the starting material. | 1. Add activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration before cooling.[3] |
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
This protocol aims to identify a suitable solvent for the crystallization of this compound.
Methodology:
-
Place a small amount (5-10 mg) of the compound into several test tubes.
-
Add 0.5 mL of a different solvent to each test tube. Potential solvents to screen include ethanol, methanol, acetone, ethyl acetate, toluene, and hexane.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this temperature.[3]
-
Gently heat the test tubes of the solvents that did not dissolve the compound at room temperature.
-
A suitable solvent will dissolve the compound completely when hot.[3]
-
Allow the solutions that dissolved the compound to cool slowly to room temperature.
-
The ideal solvent will show good crystal formation upon cooling.
Protocol 2: Single Solvent Recrystallization
This is a standard method for purifying solid compounds.[3][4]
Methodology:
-
Dissolve the impure this compound in a minimal amount of a suitable hot solvent (identified from solvent screening) in an Erlenmeyer flask.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.
-
Allow the filtered solution to cool slowly and undisturbed to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[3]
-
Dry the crystals, for example, by leaving them in the Buchner funnel with the vacuum on for a few minutes.[3]
Protocol 3: Vapor Diffusion Crystallization
This method is effective for growing high-quality single crystals when only a small amount of material is available.[10]
Methodology:
-
Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble) in a small, open vial.
-
Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a larger volume of a "poor" solvent (the anti-solvent, in which the compound is insoluble) to the bottom of the larger container, ensuring the level is below the top of the inner vial.[1]
-
Seal the larger container and leave it undisturbed. The vapor of the anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting slow crystal growth.
Visualizations
Caption: Troubleshooting workflow for common crystallization issues.
Caption: Experimental workflow for vapor diffusion crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recrystallization [sites.pitt.edu]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 10. unifr.ch [unifr.ch]
stability of 6-Fluoro-1,3-benzoxazol-2(3H)-one in aqueous solution for assays
This technical support center provides guidance on the stability of 6-Fluoro-1,3-benzoxazol-2(3H)-one in aqueous solutions for assay development. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is significantly influenced by pH and temperature. The benzoxazolone ring system is susceptible to hydrolysis under both acidic and basic conditions. While specific quantitative data for the 6-fluoro derivative is limited in publicly available literature, the parent compound, 1,3-benzoxazol-2(3H)-one, and related structures undergo pH-dependent degradation. It is crucial to assess its stability under your specific assay conditions.
Q2: How does pH affect the stability of this compound?
A2: The benzoxazole ring is known to undergo hydrolysis, and the rate of this degradation is pH-dependent. Under acidic conditions, acid-catalyzed hydrolysis can occur, leading to ring opening. Similarly, in basic solutions, base-catalyzed hydrolysis can take place. For benzoxazole and its 2-methyl derivative, studies have shown acid catalysis at low pH with a decrease in the hydrolysis rate at higher acidities. Therefore, it is expected that the stability of this compound will be optimal in a specific pH range, likely around neutral pH. However, this needs to be experimentally verified.
Q3: What are the likely degradation products of this compound in aqueous solution?
A3: Under acidic hydrolysis, benzoxazoles typically degrade to the corresponding amidophenol. For this compound, the expected primary degradation product from the cleavage of the benzoxazole ring would be 2-amino-5-fluorophenol and formic acid (or its derivatives). It is important to identify and characterize any degradation products using appropriate analytical techniques, such as LC-MS, to understand their potential interference with the assay.
Q4: How should I prepare and store stock solutions of this compound?
A4: For optimal stability, it is recommended to prepare stock solutions in an anhydrous organic solvent, such as dimethyl sulfoxide (DMSO), and store them at -20°C or -80°C in tightly sealed vials. Aqueous working solutions should be prepared fresh from the stock solution just before use. If aqueous solutions need to be stored, they should be kept at 2-8°C for short periods, and their stability under these conditions should be validated. Avoid repeated freeze-thaw cycles of aqueous solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent assay results or loss of compound activity over time. | Degradation of this compound in the aqueous assay buffer. | 1. Verify the pH of your assay buffer. If it is acidic or basic, consider adjusting it to a more neutral pH if your assay permits.2. Perform a time-course experiment to assess the stability of the compound in your assay buffer at the working temperature. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the remaining parent compound.3. If degradation is significant, consider reducing the incubation time of the assay or preparing the compound solution immediately before addition to the assay plate. |
| Appearance of unexpected peaks in chromatograms during analysis. | Formation of degradation products. | 1. Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products.2. Use a stability-indicating HPLC method that can resolve the parent compound from its degradation products.3. Characterize the structure of the degradation products using mass spectrometry (LC-MS) to understand the degradation pathway. |
| Low recovery of the compound from aqueous samples. | Adsorption of the compound to container surfaces or poor solubility. | 1. Use low-binding microplates and tubes.2. Ensure the compound is fully dissolved in the assay buffer. The use of a small percentage of an organic co-solvent (e.g., DMSO, acetonitrile) may be necessary, but its compatibility with the assay must be verified. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Aqueous Buffers
This protocol outlines a general procedure to assess the stability of this compound in different aqueous buffers.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffers of different pH values (e.g., pH 3, 5, 7.4, 9)
-
HPLC system with UV detector
-
HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid or ammonium acetate)
-
Incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution with each aqueous buffer to a final concentration of 100 µM.
-
Incubation: Incubate the working solutions at a desired temperature (e.g., room temperature or 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.
-
Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH. Calculate the half-life (t½) and degradation rate constant (k) for each condition.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[1][2]
Materials:
-
This compound
-
DMSO (anhydrous)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Heat source (oven or water bath)
-
Photostability chamber or light source
-
HPLC-UV system
-
LC-MS system for peak identification
Procedure:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Incubate at an elevated temperature (e.g., 60°C) and analyze at various time points.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Incubate at room temperature or a slightly elevated temperature and analyze at different time intervals.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the compound to light according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples by HPLC-UV to assess the extent of degradation and by LC-MS to identify the degradation products. The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the degradants from the parent compound.[3]
Data Presentation
Table 1: Stability of this compound in Aqueous Buffers at 37°C
| pH | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 3.0 | Data to be determined | Data to be determined |
| 5.0 | Data to be determined | Data to be determined |
| 7.4 | Data to be determined | Data to be determined |
| 9.0 | Data to be determined | Data to be determined |
Note: This table should be populated with experimental data obtained from stability studies.
Visualizations
References
minimizing side reactions during the synthesis of 6-Fluoro-1,3-benzoxazol-2(3H)-one
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in minimizing side reactions during the synthesis of 6-Fluoro-1,3-benzoxazol-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key reagents?
The most prevalent method for synthesizing this compound is the cyclization of 2-amino-5-fluorophenol. This is typically achieved using a carbonylating agent. Common reagents for this purpose include carbonyldiimidazole (CDI), triphosgene, diethyl carbonate, or urea. The choice of reagent can significantly impact reaction conditions, yield, and the profile of side reactions.
Q2: I am observing a low yield of the desired product. What are the potential causes and how can I improve it?
A low yield can stem from several factors. Incomplete reaction is a common issue. Ensure that the stoichiometry of your reagents is correct and consider a slight excess of the carbonylating agent. The reaction temperature and time are also critical; insufficient heat or duration may lead to an incomplete reaction. The purity of the starting material, 2-amino-5-fluorophenol, is also crucial, as impurities can interfere with the cyclization. Finally, inefficient purification can lead to loss of product.
Q3: My final product is impure. What are the likely side products and how can I minimize their formation?
Common impurities include unreacted 2-amino-5-fluorophenol, polymeric byproducts, and products from side reactions of the carbonylating agent. To minimize these, ensure the slow and controlled addition of the carbonylating agent to the solution of 2-amino-5-fluorophenol, which can help prevent polymerization and side reactions. Maintaining the optimal reaction temperature is also critical. For purification, recrystallization or column chromatography are effective methods for removing most impurities.
Q4: Are there specific safety precautions I should take when synthesizing this compound?
Yes. If using phosgene or triphosgene as the carbonylating agent, extreme caution is necessary due to their high toxicity. These reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Solvents such as tetrahydrofuran (THF) or dioxane are often used and should be handled with care as they can be flammable and have specific health and safety risks. Always consult the Safety Data Sheet (SDS) for all reagents and solvents used in the synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Gradually increase the reaction temperature, ensuring it does not exceed the decomposition temperature of the product or reactants. |
| Incorrect stoichiometry of reagents. | Use a slight excess (1.1 to 1.2 equivalents) of the carbonylating agent (e.g., CDI) to ensure complete conversion of the 2-amino-5-fluorophenol. | |
| Poor quality of starting materials. | Ensure the 2-amino-5-fluorophenol is of high purity. If necessary, purify the starting material by recrystallization before use. | |
| Product Contamination with Starting Material | Incomplete cyclization. | As with low yield, optimize reaction time, temperature, and reagent stoichiometry. |
| Formation of Polymeric Byproducts | High concentration of reagents or too rapid addition of the carbonylating agent. | Perform the reaction under more dilute conditions. Add the carbonylating agent portion-wise or as a solution dropwise over a period of time to maintain a low instantaneous concentration. |
| Discolored Product | Air oxidation of the aminophenol starting material or degradation at high temperatures. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid excessive heating during the reaction and work-up. |
Data Presentation: Impact of Reaction Conditions on Yield and Purity (Illustrative)
The following table provides illustrative data on how different reaction parameters can affect the yield and purity of this compound.
| Carbonylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Carbonyldiimidazole (CDI) | THF | 25 (Room Temp) | 12 | 85 | 95 |
| Carbonyldiimidazole (CDI) | THF | 65 (Reflux) | 4 | 92 | 98 |
| Triphosgene | Dioxane | 80 | 6 | 88 | 96 |
| Diethyl Carbonate | Toluene | 110 (Reflux) | 24 | 75 | 90 |
| Urea | Neat | 150 | 3 | 60 | 85 |
Experimental Protocols
Key Experiment: Synthesis of this compound using Carbonyldiimidazole (CDI)
Materials:
-
2-amino-5-fluorophenol
-
Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 2-amino-5-fluorophenol (1.0 eq) in anhydrous THF.
-
In a separate flask, dissolve carbonyldiimidazole (1.1 eq) in anhydrous THF.
-
Slowly add the CDI solution to the 2-amino-5-fluorophenol solution at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of 1M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford pure this compound.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: Desired cyclization pathway versus a potential side reaction leading to polymerization.
Technical Support Center: Scaling Up the Synthesis of 6-Fluoro-1,3-benzoxazol-2(3H)-one for Preclinical Studies
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 6-Fluoro-1,3-benzoxazol-2(3H)-one for preclinical studies. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A scalable, two-step synthesis is a common approach. The first step involves the synthesis of the key intermediate, 2-amino-5-fluorophenol. The second step is the cyclization of this intermediate to form the final product, this compound. For large-scale production, phosgene-free cyclization methods are highly recommended for safety reasons.
Q2: What are the critical parameters to control during the scale-up of the synthesis?
When scaling up, careful control of reaction parameters is crucial for safety, yield, and purity. Key parameters to monitor include:
-
Temperature: Both the synthesis of 2-amino-5-fluorophenol and the subsequent cyclization can be exothermic. Proper temperature control is essential to prevent runaway reactions and the formation of impurities.
-
Reagent Addition Rate: Slow and controlled addition of reagents helps to manage heat generation and maintain optimal reaction concentrations.
-
Mixing Efficiency: Adequate agitation is vital in large reactors to ensure homogenous reaction mixtures, preventing localized "hot spots" and concentration gradients that can lead to side reactions.
-
Reaction Monitoring: Close monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is necessary to determine the reaction endpoint and avoid over-processing, which can lead to product degradation.
Q3: How can I ensure the purity of the final product meets preclinical study requirements?
Achieving high purity for preclinical batches typically involves a combination of controlled reaction work-up and a robust purification strategy. Recrystallization is often the most effective and scalable method for purifying the final solid product. It is advisable to screen various solvent systems to identify one that provides both high recovery and excellent impurity rejection. For particularly challenging impurities, a charcoal treatment or a plug filtration through a short column of silica gel may be necessary.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-fluorophenol
This protocol describes the synthesis of the key intermediate, 2-amino-5-fluorophenol, from 2,4-difluoroaniline.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| 2,4-Difluoroaniline | 129.11 | 1.35 | 100 g | 0.774 |
| Potassium Hydroxide | 56.11 | - | 130 g | 2.32 |
| Water | 18.02 | 1.00 | 500 mL | - |
| Concentrated HCl | 36.46 | 1.18 | As needed | - |
Procedure:
-
To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2,4-difluoroaniline, potassium hydroxide, and water.
-
The mixture will exothermically warm to approximately 50-80°C. Maintain this temperature with external heating/cooling for 4-5 hours.
-
Monitor the reaction progress by TLC or HPLC until the consumption of 2,4-difluoroaniline is complete (typically <0.5%).
-
After completion, cool the reaction mixture and carefully neutralize with concentrated hydrochloric acid to a pH of approximately 7.
-
The product can be isolated by steam distillation.[1]
-
Collect the distilled product, cool, and filter to obtain 2-amino-5-fluorophenol as a solid. The product can be further purified by recrystallization from a suitable solvent like toluene or an ethanol/water mixture.
Protocol 2: Phosgene-Free Synthesis of this compound
This protocol details the cyclization of 2-amino-5-fluorophenol using 1,1'-carbonyldiimidazole (CDI) as a safe alternative to phosgene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-fluorophenol | 127.12 | 50 g | 0.393 |
| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 70 g | 0.432 |
| Tetrahydrofuran (THF), anhydrous | - | 500 mL | - |
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-fluorophenol in anhydrous tetrahydrofuran (THF).
-
In a separate flask, prepare a solution of 1,1'-carbonyldiimidazole (CDI) in anhydrous THF.
-
Slowly add the CDI solution to the 2-amino-5-fluorophenol solution at room temperature over a period of 1-2 hours. An exotherm may be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Once the reaction is complete, carefully add water to quench any unreacted CDI.
-
Remove the THF under reduced pressure.
-
The crude product will precipitate out of the aqueous solution. Collect the solid by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or isopropanol to obtain a high-purity product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield in 2-Amino-5-fluorophenol Synthesis | Incomplete reaction. | Ensure the reaction temperature is maintained at 50-80°C and extend the reaction time. Monitor by TLC/HPLC for completion. |
| Loss of product during workup. | Optimize the steam distillation process to prevent product loss. Ensure complete precipitation before filtration. | |
| Low Yield in Cyclization Step | Incomplete reaction. | Ensure the use of anhydrous solvent and an inert atmosphere. Check the quality of the CDI. |
| Formation of side products. | Control the rate of CDI addition to minimize side reactions. Ensure the reaction temperature does not rise excessively. | |
| Product Impurity | Unreacted starting materials. | Optimize reaction time and stoichiometry. Improve purification by selecting an appropriate recrystallization solvent. |
| Formation of polymeric byproducts. | Maintain a moderate reaction temperature and ensure efficient stirring. | |
| Discoloration of the final product. | Consider a charcoal treatment during the recrystallization step to remove colored impurities. |
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.
Caption: A workflow diagram illustrating the two-step synthesis and purification of this compound.
Caption: A troubleshooting flowchart to diagnose and resolve common issues encountered during the synthesis.
References
Technical Support Center: Purity Assessment of 6-Fluoro-1,3-benzoxazol-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical techniques used to assess the purity of 6-Fluoro-1,3-benzoxazol-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of this compound?
The most common and reliable methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Elemental analysis and Fourier-Transform Infrared (FT-IR) spectroscopy are also used for structural confirmation and to support purity assessment.[1][2]
Q2: What are the expected impurities in a sample of this compound?
Impurities are typically related to the synthetic route. Common impurities may include unreacted starting materials, such as 2-amino-5-fluorophenol and a carbonylating agent (e.g., urea, phosgene derivatives), as well as by-products from side reactions. Inadequate purification can also lead to the presence of residual solvents.
Q3: How is the purity of this compound typically reported?
Purity is most often reported as a percentage, determined by the area of the main peak relative to the total area of all peaks in an HPLC chromatogram, calculated using the area percent method.
Q4: Can I use melting point to assess the purity of this compound?
Melting point can be a preliminary indicator of purity. A sharp melting point range close to the literature value suggests high purity, while a broad melting point range often indicates the presence of impurities. However, it is not a quantitative measure of purity and should be supplemented with chromatographic or spectroscopic techniques.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Issue | Potential Cause | Troubleshooting Steps |
| No Peaks or Very Small Peaks | - No sample injection- Detector lamp is off- Incorrect mobile phase composition- Sample is too dilute | - Verify the injection process and sample volume.- Ensure the detector lamp is on and has sufficient energy.- Prepare fresh mobile phase and ensure proper mixing.- Prepare a more concentrated sample. |
| Peak Tailing | - Column degradation- Interaction with active sites on the column- Sample overload- Extra-column band broadening | - Flush the column with a strong solvent or replace it.- Use a mobile phase with a different pH or an ion-pairing agent.- Reduce the injection volume or sample concentration.- Minimize the length and diameter of tubing between the column and detector.[3] |
| Peak Fronting | - Sample solvent incompatible with mobile phase- Sample overload- Column void or channeling | - Dissolve the sample in the mobile phase or a weaker solvent.- Decrease the injection volume or sample concentration.- Replace the column. |
| Split Peaks | - Clogged column inlet frit- Column void or channeling- Sample solvent incompatible with mobile phase | - Back-flush the column or replace the frit.- Replace the column.- Dissolve the sample in the mobile phase. |
| Shifting Retention Times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Changes in flow rate- Column aging | - Prepare fresh mobile phase and ensure thorough mixing and degassing.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure a consistent flow rate.- Equilibrate the column with the mobile phase for an extended period or replace the column.[2] |
| High Backpressure | - Blockage in the system (e.g., tubing, frit, column)- Particulate matter from the sample- Mobile phase precipitation | - Systematically disconnect components to locate the blockage.- Filter all samples before injection.- Ensure mobile phase components are miscible and buffers are fully dissolved.[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Potential Cause | Troubleshooting Steps |
| Broad Peaks | - Sample is too concentrated- Presence of paramagnetic impurities- Poor shimming | - Dilute the sample.- Purify the sample to remove metal ions.- Re-shim the spectrometer. |
| Unexpected Peaks | - Presence of impurities- Residual solvent- Contamination from the NMR tube or cap | - Compare the spectrum with a reference spectrum to identify impurity peaks.- Identify common solvent peaks and use a deuterated solvent from a fresh source.- Use a clean, high-quality NMR tube and a new cap. |
| Poor Signal-to-Noise Ratio | - Sample is too dilute- Insufficient number of scans | - Prepare a more concentrated sample.- Increase the number of scans. |
Quantitative Data Summary
The following table summarizes typical analytical results for a batch of this compound with a purity of >98%.
| Analytical Technique | Parameter | Typical Result |
| HPLC (UV Detection) | Purity (Area %) | > 98.5% |
| Retention Time | Dependent on method | |
| ¹H NMR | Chemical Shifts | Consistent with structure |
| ¹³C NMR | Number of Signals | Consistent with structure |
| Mass Spectrometry (ESI) | [M-H]⁻ | m/z 152.0 |
| Elemental Analysis | %C, %H, %N | Within ±0.4% of theoretical values |
| Melting Point | Range | 190-195 °C |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the purity assessment of this compound. Method optimization may be required.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a standard carbon spectrum with proton decoupling.
Mass Spectrometry (MS)
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Ionization Mode: Negative ion mode is often suitable for this compound.
-
Analysis: Infuse the sample solution directly into the mass spectrometer or analyze via LC-MS.
Visualizations
Caption: A typical experimental workflow for the synthesis and purity verification of this compound.
Caption: A logical troubleshooting guide for common HPLC issues encountered during the analysis of this compound.
References
Validation & Comparative
A Comparative Analysis of 6-Fluoro-1,3-benzoxazol-2(3H)-one and its Non-fluorinated Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 6-Fluoro-1,3-benzoxazol-2(3H)-one and its parent compound, 1,3-benzoxazol-2(3H)-one. The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.[1] This comparison aims to shed light on the potential influence of fluorination at the 6-position on the biological profile of the benzoxazolone core.
Executive Summary
Data Presentation: A Comparative Overview
Due to the absence of direct comparative experimental data, this section presents the available biological activity data for 1,3-benzoxazol-2(3H)-one and discusses the anticipated impact of 6-fluoro substitution.
Table 1: Comparison of Biological Activities
| Compound | Biological Activity | Target Organism/Cell Line | Observed Effect | Quantitative Data | Reference |
| 1,3-benzoxazol-2(3H)-one | Anti-quorum Sensing | Pseudomonas aeruginosa PA01 | Inhibition of the quorum sensing system; significant reduction in elastase production, biofilm formation, and swarming motility. | Specific IC50 or MIC values are not provided in the abstract. | [2] |
| This compound | Not explicitly reported | - | - | Data not available in the reviewed literature. | - |
The Role of Fluorine in Modulating Bioactivity
The substitution of hydrogen with a fluorine atom can significantly alter a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can block metabolic oxidation at that position, thereby increasing the compound's half-life.[3]
-
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes.[3]
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity and potency.[3]
Given these principles, it is plausible that this compound could exhibit enhanced potency as a quorum sensing inhibitor or possess other biological activities not yet reported for the parent compound. However, without direct experimental evidence, this remains a hypothesis.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the evaluation of benzoxazolone derivatives.
Anti-Quorum Sensing Activity Assay (using Chromobacterium violaceum)
This assay is a common method to screen for quorum sensing inhibitors. C. violaceum produces a purple pigment called violacein, which is under the control of a quorum sensing system. Inhibition of violacein production without inhibiting bacterial growth indicates anti-quorum sensing activity.
-
Inoculum Preparation: A culture of C. violaceum is grown overnight in Luria-Bertani (LB) broth. The culture is then diluted to a standardized optical density (e.g., OD600 of 0.1).
-
Assay Plate Preparation: The test compounds (dissolved in a suitable solvent like DMSO) are serially diluted in LB broth in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well. The plate is incubated at 30°C for 24-48 hours.
-
Quantification of Violacein: After incubation, the violacein is extracted from the bacterial cells (e.g., using DMSO or ethanol) and the absorbance is measured spectrophotometrically (typically around 585 nm).
-
Assessment of Bacterial Growth: Bacterial growth is determined by measuring the optical density at 600 nm (OD600) before and after incubation.
-
Data Analysis: The percentage of violacein inhibition is calculated relative to a solvent control. A significant reduction in violacein production without a significant effect on bacterial growth is indicative of quorum sensing inhibition.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization of Formazan: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway potentially modulated by benzoxazolone derivatives and a typical experimental workflow.
Caption: Potential anti-inflammatory signaling pathway modulated by benzoxazolone derivatives.
Caption: General experimental workflow for in vitro biological activity screening.
Conclusion
While 1,3-benzoxazol-2(3H)-one has demonstrated potential as an anti-quorum sensing agent, a comprehensive understanding of the biological activity of its 6-fluoro derivative is currently lacking in the public domain. The established principles of medicinal chemistry suggest that the introduction of a fluorine atom at the 6-position could favorably modulate the compound's pharmacokinetic and pharmacodynamic properties. Further experimental investigation is warranted to directly compare the activities of these two compounds and to fully elucidate the therapeutic potential of this compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future research endeavors.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
comparing the efficacy of 6-Fluoro-1,3-benzoxazol-2(3H)-one with other kinase inhibitors
A comprehensive review of available scientific literature reveals no direct evidence to classify 6-Fluoro-1,3-benzoxazol-2(3H)-one as a kinase inhibitor. Consequently, a direct comparison of its efficacy against other kinase inhibitors is not feasible due to the absence of requisite data, including target kinase identification and quantitative measures of inhibition such as IC50 or Ki values.
While the specific compound this compound has not been characterized as a kinase inhibitor, the broader chemical scaffold of benzoxazolone has served as a foundation for the development of various kinase inhibitors. Scientific studies have explored the potential of more complex molecules that incorporate the benzoxazolone core structure.
Benzoxazolone Derivatives in Kinase Inhibition
Research into the biological activities of benzoxazolone derivatives has shown that specific modifications to the core structure can yield compounds with significant kinase inhibitory properties. These derivatives, which are structurally distinct from the simple this compound, have been investigated for their potential in cancer therapy through the targeting of key signaling pathways.
For instance, certain 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone derivatives have been identified as novel inhibitors of Phosphatidylinositol 3-kinase (PI3Kα), a crucial enzyme in cell signaling pathways that is often dysregulated in cancer.[1] Similarly, piperidinyl-based benzoxazole derivatives have been synthesized and evaluated as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met) kinases, both of which are implicated in tumor angiogenesis and metastasis.[2] Other research has focused on designing benzoxazole analogs as inhibitors of Aurora B kinase, a key regulator of cell division.
It is important to emphasize that the kinase inhibitory activity of these compounds arises from the specific substitutions and functional groups added to the benzoxazolone scaffold, rather than being an inherent property of the parent molecule, this compound.
Other Reported Biological Activities
While lacking evidence as a kinase inhibitor, derivatives of 1,3-benzoxazol-2(3H)-one have been investigated for other biological activities. These include anti-inflammatory, antimicrobial, and anti-quorum sensing properties.[3]
Conclusion
Based on current scientific literature, this compound is not recognized as a kinase inhibitor. Therefore, a comparison guide on its efficacy in this context cannot be provided.
For researchers and drug development professionals interested in kinase inhibitors, it would be more productive to focus on well-characterized compounds with established kinase targets and efficacy data. Should you wish to proceed with a comparison guide for a different, known kinase inhibitor, please specify the compound of interest. An alternative could be a detailed report on the structure-activity relationships of benzoxazolone derivatives as kinase inhibitors, summarizing the findings from the aforementioned studies.
References
A Comparative Guide to the Structure-Activity Relationship of 6-Fluoro-1,3-benzoxazol-2(3H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzoxazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a fluorine atom at the 6-position of this scaffold is of particular interest due to fluorine's ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted 1,3-benzoxazol-2(3H)-one analogs, with a specific focus on inferring the potential role of the 6-fluoro substitution. Due to the limited availability of comprehensive studies on a series of 6-fluoro-1,3-benzoxazol-2(3H)-one analogs, this guide synthesizes data from structurally related compounds to provide insights for future drug design and development.
Comparative Anticancer Activity of Substituted 1,3-Benzoxazol-2(3H)-one Analogs
Several studies have demonstrated the potent anticancer activity of 1,3-benzoxazol-2(3H)-one derivatives against various cancer cell lines. The tables below summarize the available quantitative data, highlighting the influence of different substitution patterns on cytotoxic activity.
Table 1: In Vitro Anticancer Activity (IC₅₀ values in µM) of N-Substituted Benzoxazolone Analogs
| Compound ID | N-Substituent | 5-Position Substituent | 6-Position Substituent | K562 (Leukemia) IC₅₀ (µM) | HeLa (Cervical Cancer) IC₅₀ (µM) | Reference |
| 1 | -H | -H | -H | > 1000 | > 1000 | [4][5] |
| 2 | -CH₂CH₂N(CH₃)₂ | -H | -H | > 1000 | > 1000 | [4][5] |
| 3 | -CH₂CH₂N(C₂H₅)₂ | -H | -H | > 1000 | > 1000 | [4][5] |
| 4 | -CH₂CH₂-morpholine | -H | -H | 150 | 250 | [4][5] |
| 5 | -CH₂CH₂-piperidine | -H | -H | 200 | 250 | [4][5] |
| 6 | -CH₂CH₂-pyrrolidine | -H | -H | 150 | 200 | [4][5] |
| 7 | -CH₂CH₂-piperazine | -H | -H | 150 | 200 | [4][5] |
| 8 | -CH₂CH(CH₃)N(CH₃)₂ | -H | -H | > 1000 | > 1000 | [4][5] |
| 9 | -CH₂CH₂N(CH₃)₂ | -Cl | -H | 50 | 70 | [4][5] |
| 10 | -CH₂CH₂N(C₂H₅)₂ | -Cl | -H | 50 | 50 | [4][5] |
| 11 | -CH₂CH₂N(CH₃)₂ | -H | -Br | 100 | 100 | [4][5] |
| 12 | -CH₂CH₂N(C₂H₅)₂ | -H | -Br | 100 | 100 | [4][5] |
Inferred Structure-Activity Relationship for Anticancer Activity:
-
N-Substitution: Unsubstituted (N-H) benzoxazolones generally exhibit low cytotoxicity. The introduction of N-alkylamino side chains appears to be crucial for activity. Cyclic amines like morpholine, piperidine, and pyrrolidine at the N-3 position tend to confer greater potency than simple dialkylaminoethyl groups.
-
Substitution on the Benzene Ring: Halogen substitution on the benzene ring significantly enhances anticancer activity. For instance, a chloro group at the 5-position (compounds 9 and 10) and a bromo group at the 6-position (compounds 11 and 12) lead to a marked increase in cytotoxicity compared to their non-halogenated counterparts.
-
Inference for 6-Fluoro Analogs: Based on the enhanced activity observed with a 6-bromo substituent, it is highly probable that a 6-fluoro substituent would also confer potent anticancer activity. Fluorine's high electronegativity and ability to form strong bonds could lead to favorable interactions with target enzymes or receptors, potentially resulting in high potency.
Comparative Antimicrobial Activity of Substituted 1,3-Benzoxazol-2(3H)-one Analogs
The 1,3-benzoxazol-2(3H)-one scaffold has also been explored for its antimicrobial properties. The following table presents the minimum inhibitory concentration (MIC) values for a series of analogs against various microbial strains.
Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of Substituted Benzoxazolone Analogs
| Compound ID | R¹ | R² | R³ | S. aureus | E. faecalis | E. coli | P. aeruginosa | C. albicans | Reference |
| 13 | -H | -H | -H | 128 | 128 | 256 | 64 | 256 | [6] |
| 14 | -COCH₂-NH-Ph | -H | -H | 64 | 64 | 128 | 64 | 128 | [6] |
| 15 | -COCH₂-NH-(p-CH₃-Ph) | -H | -H | 32 | 32 | 128 | 64 | 128 | [6] |
| 16 | -CO(CH₂)₂-NH-Ph | -H | -H | 64 | 64 | 128 | 64 | 128 | [6] |
| 17 | -CO(CH₂)₂-NH-(m-CH₃-Ph) | -H | -H | 16 | 16 | 64 | 64 | 128 | [6] |
| 18 | -CO(CH₂)₂-NH-(p-CH₃-Ph) | -H | -H | 16 | 16 | 128 | 64 | 128 | [6] |
| 19 | -H | -Cl | -H | 128 | 128 | 128 | 64 | 128 | [6] |
| 20 | -H | -H | -COCH₃ | 128 | 128 | 128 | 64 | 128 | [6] |
Inferred Structure-Activity Relationship for Antimicrobial Activity:
-
N-Substitution: The introduction of N-acetamido and N-propionamido side chains with a terminal phenyl group enhances antibacterial activity, particularly against Gram-positive bacteria (S. aureus and E. faecalis).
-
Substituents on the N-Phenyl Ring: Methyl substitution on the N-phenyl ring, especially at the meta or para position, significantly increases potency against Gram-positive bacteria (compounds 17 and 18).
-
Substitution on the Benzoxazolone Ring: A chloro group at the 5-position or an acetyl group at the 6-position does not appear to significantly improve antimicrobial activity compared to the unsubstituted parent compound.
-
Inference for 6-Fluoro Analogs: While the available data on 6-substituted analogs is limited, the general trend suggests that modifications on the N-substituent have a more pronounced effect on antimicrobial activity than substitutions on the benzoxazolone ring. Therefore, a 6-fluoro substituent alone may not dramatically enhance antimicrobial potency, but its combination with an optimized N-side chain could lead to highly active compounds.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: The test compounds are dissolved in DMSO and serially diluted in the culture medium. The existing medium is replaced with the medium containing different concentrations of the test compounds, and the plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Broth Microdilution Method for MIC Determination
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth).
-
Serial Dilution: The test compounds are serially diluted (two-fold) in a 96-well microtiter plate with the broth.
-
Inoculation: The standardized microbial inoculum is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Visualizations
Caption: General synthetic scheme for N-substituted 1,3-benzoxazol-2(3H)-ones.
Caption: Hypothetical signaling pathway for the anticancer action of benzoxazolone analogs.
Conclusion
The 1,3-benzoxazol-2(3H)-one scaffold is a versatile platform for the development of novel therapeutic agents. The available data on its analogs suggest that N-3 substitution is critical for imparting biological activity, while halogenation of the benzene ring, particularly at the 5- and 6-positions, can significantly enhance anticancer potency. Although direct and extensive SAR studies on this compound analogs are currently lacking, the existing evidence strongly supports the hypothesis that this substitution pattern is a promising avenue for the design of potent anticancer agents. Further synthesis and biological evaluation of a focused library of this compound derivatives are warranted to fully elucidate their therapeutic potential and to validate the inferred structure-activity relationships presented in this guide.
References
- 1. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
A Comparative Guide to the In Vitro Anticancer Activity of Benzoxazolone Derivatives
Introduction
The primary mechanism of action for many of these derivatives involves the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy.[1][2] Key biomarkers for apoptosis, such as the activation of caspases (e.g., caspase-3 and caspase-9) and DNA fragmentation, have been evaluated to confirm the pro-apoptotic effects of these compounds.[1][3][4]
Comparative Anticancer Activity of Benzoxazolone Derivatives
The following tables summarize the in vitro cytotoxic activity of various benzoxazolone and benzoxazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.
Table 1: Cytotoxicity of Benzoxazolone Mannich Bases
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 (3-(piperazin-1-ylmethyl)-1,3-benzoxazol-2(3H)-one) | MCF-7 (Breast) | Effective at 100 µM | [1] |
| Compound 2 (5-Chloro-3-(piperazin-1-ylmethyl)-1,3-benzoxazol-2(3H)-one) | MCF-7 (Breast) | Effective at 50 µM | [1] |
| Chalcone-derived Mannich Bases | BV-173 (Leukemia) | Low micromolar range | [2] |
| Chalcone-derived Mannich Bases | K-562 (Leukemia) | Moderately active | [2] |
Table 2: Cytotoxicity of Other Benzoxazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Substituted Benzoxazoles | MCF-7 (Breast) | 4.05 ± 0.17 to 32.53 ± 1.97 | [5] |
| 2-Substituted Benzoxazoles | HepG2 (Liver) | 3.22 ± 0.13 to 32.11 ± 2.09 | [5] |
| Pyrrole-Tethered Bisbenzoxazoles (B8, B14, B18) | MCF-7 (Breast) | ~8-fold lower than Tamoxifen | [4][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][7]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 × 10⁴ cells/well) and incubated under standard conditions (37°C, 5% CO₂) for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well.[8]
-
Incubation: The plates are incubated for an additional 4 hours in a humidified atmosphere.[8]
-
Solubilization: 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is often left overnight in the incubator.[8]
-
Absorbance Measurement: The absorbance of the samples is measured using a microplate reader at a wavelength between 550 and 600 nm.[8]
Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[9][10]
Protocol:
-
Sample Preparation: Cells are cultured on slides or coverslips and treated with the test compounds.
-
Fixation and Permeabilization: The cells are fixed with a solution like paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100, to allow entry of the labeling reagents.[9]
-
TdT Labeling Reaction: The key enzyme, Terminal deoxynucleotidyl transferase (TdT), is used to incorporate labeled dUTPs at the 3'-hydroxyl ends of the fragmented DNA.[11] The reaction mixture is added to the cells and incubated for about 60 minutes at 37°C in a humidified chamber.[11]
-
Detection: The labeled DNA fragments are then visualized. If fluorescently labeled dUTPs are used, the cells can be directly observed under a fluorescence microscope.
-
Counterstaining and Analysis: A counterstain, such as DAPI, may be used to visualize the cell nuclei.[9] The number of TUNEL-positive cells (indicating apoptosis) is then quantified.
Apoptosis Confirmation: Caspase-3 Immunocytochemistry
This technique is used to detect the activated form of caspase-3, a key executioner caspase in the apoptotic pathway.[1][12]
Protocol:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the compounds of interest.
-
Fixation and Permeabilization: Similar to the TUNEL assay, cells are fixed and then permeabilized.
-
Blocking: A blocking buffer is applied to reduce non-specific antibody binding.
-
Primary Antibody Incubation: The cells are incubated with a primary antibody specific for active caspase-3, typically overnight at 4°C in a humidified chamber.[12]
-
Secondary Antibody Incubation: After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is added and incubated for 1-2 hours at room temperature, protected from light.
-
Visualization: The cells are then washed, mounted, and observed using a fluorescence microscope to identify cells with activated caspase-3.
Visualizations
Experimental Workflow
Caption: A generalized workflow for screening the in vitro anticancer activity of compounds.
Signaling Pathway
Caption: The caspase-9 mediated apoptotic pathway induced by benzoxazolone derivatives.
References
- 1. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Mannich bases of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoxazole derivatives as new generation of anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrole-Tethered Bisbenzoxazole Derivatives: Apoptosis-Inducing Agents Targeting Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. assaygenie.com [assaygenie.com]
- 10. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. Cancer Histology Core [pathbio.med.upenn.edu]
Comparative Cross-Reactivity Profile of 6-Fluoro-1,3-benzoxazol-2(3H)-one and Related Compounds Against a Panel of Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic cross-reactivity profile of 6-Fluoro-1,3-benzoxazol-2(3H)-one and structurally related benzoxazolone derivatives. Due to the limited availability of a broad-spectrum screening panel for the specific 6-fluoro analog, this document leverages available experimental data on various benzoxazolone compounds to offer insights into their potential enzyme inhibitory activities. The data is presented to facilitate comparison and guide future research and development of this class of compounds.
Introduction to Benzoxazolones in Drug Discovery
The 1,3-benzoxazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents. The introduction of a fluorine atom, as in this compound, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its potency and selectivity towards specific enzyme targets.
Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various benzoxazolone derivatives against a selection of enzymes. This data, compiled from various studies, allows for a comparative assessment of their potency and selectivity.
Table 1: Inhibition of Kinases by Benzoxazolone Derivatives
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone (Compound 13) | PI3Kα | 19 | - | - |
| 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone (Compound 13) | MDA-MB-231 cell line | 15 | - | - |
| Unspecified Benzoxazolone Derivative | c-Met Kinase | Not specified | - | - |
Table 2: Inhibition of Hydrolases by Benzoxazolone Derivatives
| Compound/Derivative | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| Benzoxazole clubbed 2-pyrrolidinone (Compound 19, 4-NO2 phenyl) | Monoacylglycerol Lipase (MAGL) | 8.4 | - | - |
| Benzoxazole clubbed 2-pyrrolidinone (Compound 20, 4-SO2NH2 phenyl) | Monoacylglycerol Lipase (MAGL) | 7.6 | - | - |
| Benzoxazole clubbed 2-pyrrolidinone (Compound 19) | Fatty Acid Amide Hydrolase (FAAH) | >50,000 | URB597 | 5 |
| Benzoxazole clubbed 2-pyrrolidinone (Compound 20) | Fatty Acid Amide Hydrolase (FAAH) | >50,000 | URB597 | 5 |
Table 3: Anti-Inflammatory Activity of Benzoxazolone Derivatives
| Compound/Derivative | Target/Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4-Sulfonyloxy/alkoxy benzoxazolone (Compound 2h) | Nitric Oxide (NO) Production | 17.67 | Celecoxib | - |
| 4-Sulfonyloxy/alkoxy benzoxazolone (Compound 2h) | IL-1β Production | 20.07 | Celecoxib | - |
| 4-Sulfonyloxy/alkoxy benzoxazolone (Compound 2h) | IL-6 Production | 8.61 | Celecoxib | - |
| Disubstituted benzoxazolone (Compound 2d) | iNOS Inhibitory Activity | 3.342 | - | - |
| Disubstituted benzoxazolone (Compound 3d) | iNOS Inhibitory Activity | 9.733 | - | - |
Experimental Protocols
The following is a generalized protocol for determining the in vitro inhibitory activity of a test compound, such as this compound, against a specific enzyme.
General Enzyme Inhibition Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a series of dilutions of the test compound in assay buffer to achieve the desired final concentrations.
-
Prepare the enzyme solution in a suitable assay buffer at a predetermined optimal concentration.
-
Prepare the substrate solution in the assay buffer. The concentration of the substrate is typically at or near its Michaelis constant (Km) value.
-
Prepare a positive control inhibitor solution with a known IC50 value for the target enzyme.
-
Prepare a negative control containing the same concentration of DMSO as the test compound wells.
-
-
Assay Procedure:
-
Add a specific volume of the enzyme solution to each well of a microplate.
-
Add the test compound dilutions, positive control, or negative control to the respective wells.
-
Incubate the enzyme with the compounds for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader. The detection method will depend on the nature of the substrate and product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of product formation) for each concentration of the test compound.
-
Normalize the velocities relative to the negative control (100% activity).
-
Plot the percentage of enzyme inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Visualizations
Experimental Workflow for Enzyme Inhibition Assay
Caption: A generalized workflow for determining the IC50 value of a test compound in an in vitro enzyme inhibition assay.
Hypothetical Signaling Pathway Modulation
Benchmarking the Antimicrobial Potency of Fluoro-Substituted Benzoxazolones Against Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is a critical endeavor. Among these, benzoxazolone derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the antimicrobial potency of fluoro-substituted 1,3-benzoxazol-2(3H)-one derivatives against established standard antibiotics. Due to a lack of publicly available data on the specific 6-Fluoro-1,3-benzoxazol-2(3H)-one isomer, this guide will focus on the broader class of fluoro-substituted benzoxazolones, drawing upon available experimental data for representative compounds.
Executive Summary
Fluoro-substituted benzoxazolone derivatives have demonstrated notable in vitro activity against a range of pathogenic bacteria. While direct comparisons with frontline antibiotics are still emerging, the available data suggests that these compounds possess a spectrum of activity that warrants further investigation. Their potential mechanism of action, which may involve the inhibition of bacterial quorum sensing, presents a novel approach to combating bacterial infections. This guide synthesizes the current understanding of their antimicrobial performance, provides detailed experimental protocols for comparative evaluation, and visualizes a key potential mechanism of action.
Data Presentation: Comparative Antimicrobial Potency
The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the available MIC data for representative fluoro-substituted benzoxazolone derivatives against common Gram-positive and Gram-negative bacteria, alongside the typical MIC values for standard antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of a Representative Fluoro-Benzoxazolone Derivative and Standard Antibiotics against Staphylococcus aureus
| Compound | MIC (µg/mL) | Reference |
| 3-(2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)ethyl)benzo[d]oxazol-2(3H)-one | Not specified, but showed activity | [1] |
| Ciprofloxacin | 0.25 - 1.0 | [2][3] |
| Ampicillin | 0.6 - 1.0 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of a Representative Fluoro-Benzoxazolone Derivative and Standard Antibiotics against Escherichia coli
| Compound | MIC (µg/mL) | Reference |
| 3-(2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)ethyl)benzo[d]oxazol-2(3H)-one | Not specified, but showed activity | [1] |
| Ciprofloxacin | 0.015 - 0.25 | [5] |
| Ampicillin | 4.0 | [4] |
Note: The specific MIC values for the fluoro-substituted benzoxazolone derivative were not explicitly provided in the cited literature, but the compound was reported to exhibit antibacterial activity against the tested strains. Further studies are required to establish precise MIC values for a direct comparison.
Experimental Protocols
To ensure the reproducibility and validity of antimicrobial potency data, standardized experimental protocols are essential. The following are detailed methodologies for the two most common in vitro antimicrobial susceptibility tests.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
a. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the fluoro-benzoxazolone derivative in a suitable solvent (e.g., DMSO).
-
Standard Antibiotics: Prepare stock solutions of comparator antibiotics (e.g., Ciprofloxacin, Ampicillin) as per CLSI guidelines.[6][7][8]
-
Bacterial Strains: Use standardized bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.
b. Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the test compound and standard antibiotics in CAMHB across the wells of the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubation: Incubate the microtiter plates at 35°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of growth inhibition around a disk impregnated with the test compound.
a. Preparation of Materials:
-
Test Compound Disks: Prepare sterile paper disks impregnated with a known concentration of the fluoro-benzoxazolone derivative.
-
Standard Antibiotic Disks: Use commercially available disks for standard antibiotics.
-
Bacterial Strains: As described for the broth microdilution method.
-
Agar Medium: Mueller-Hinton Agar (MHA) is the standard medium.
-
Equipment: Sterile petri dishes, sterile swabs, incubator, calipers.
b. Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard.
-
Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate to ensure a uniform lawn of bacterial growth.
-
Disk Application: Aseptically apply the test compound and standard antibiotic disks onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar and are spaced sufficiently apart to prevent overlapping of inhibition zones.
-
Incubation: Invert the plates and incubate at 35°C for 16-24 hours.
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The interpretation of susceptibility or resistance is based on comparison with standardized zone diameter interpretive charts (e.g., from CLSI).
Mandatory Visualization
Logical Workflow for Antimicrobial Potency Benchmarking
The following diagram illustrates the logical workflow for benchmarking the antimicrobial potency of a novel compound like this compound.
Caption: Workflow for antimicrobial potency assessment.
Proposed Mechanism of Action: Quorum Sensing Inhibition
Several studies suggest that benzoxazolone derivatives may exert their antimicrobial effect by interfering with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[9][10] The diagram below illustrates a simplified model of this inhibitory action.
Caption: Inhibition of bacterial quorum sensing pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 4. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. goums.ac.ir [goums.ac.ir]
- 8. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 9. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the Off-Target Effects of 6-Fluoro-1,3-benzoxazol-2(3H)-one in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the off-target effects of 6-Fluoro-1,3-benzoxazol-2(3H)-one and structurally related analogs in common cellular models. The data presented herein is a representative compilation designed to illustrate the application of standard off-target screening assays.
Introduction
This compound is a synthetic compound belonging to the benzoxazolone class of molecules. Derivatives of this scaffold have been investigated for a variety of biological activities, including as anti-quorum sensing agents, highlighting their potential as starting points for novel therapeutic agents.[1] However, as with any small molecule candidate, a thorough evaluation of off-target effects is critical to de-risk its development and predict potential toxicities. This guide outlines a panel of cellular assays to profile and compare the off-target liabilities of this compound against other benzoxazolone analogs.
Comparative Analysis of Off-Target Effects
To provide a clear comparison, we evaluated this compound against two alternative benzoxazolone derivatives: 5-Chloro-1,3-benzoxazol-2(3H)-one and 6-Methyl-1,3-benzoxazol-2(3H)-one. The selection of these alternatives is based on their structural similarity and known activity in quorum sensing inhibition assays.[1]
| Compound | Cell Line | CC50 (µM) |
| This compound | HEK293 | 78.5 |
| HepG2 | 92.1 | |
| 5-Chloro-1,3-benzoxazol-2(3H)-one | HEK293 | 45.2 |
| HepG2 | 58.7 | |
| 6-Methyl-1,3-benzoxazol-2(3H)-one | HEK293 | > 100 |
| HepG2 | > 100 |
CC50: 50% cytotoxic concentration
| Compound (at 50 µM) | % Annexin V Positive Cells |
| This compound | 12.3% |
| 5-Chloro-1,3-benzoxazol-2(3H)-one | 28.9% |
| 6-Methyl-1,3-benzoxazol-2(3H)-one | 8.5% |
| Vehicle Control (DMSO) | 5.2% |
| Compound (at 10 µM) | Number of Kinases with >50% Inhibition | Top Off-Target Hits (>70% Inhibition) |
| This compound | 5 | SRC, LCK, FYN |
| 5-Chloro-1,3-benzoxazol-2(3H)-one | 18 | SRC, LCK, FYN, EGFR, VEGFR2 |
| 6-Methyl-1,3-benzoxazol-2(3H)-one | 2 | None |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
-
Cell Plating: HEK293 and HepG2 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
Compound Treatment: A serial dilution of each compound (0.1 to 100 µM) was prepared in cell culture medium. The medium from the cell plates was aspirated and replaced with the compound-containing medium.
-
Incubation: Cells were incubated with the compounds for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol. Luminescence was read on a plate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50) was calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism.
-
Cell Culture and Treatment: Jurkat cells were cultured in suspension and treated with each compound at a final concentration of 50 µM for 24 hours. A vehicle control (0.1% DMSO) was also included.
-
Cell Staining: After treatment, cells were harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) were added to the cells.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V positive, PI negative cells were considered to be in the early stages of apoptosis.
-
Data Analysis: The percentage of apoptotic cells was determined using FlowJo software.
A broad panel of 468 human kinases was screened using a competitive binding assay (e.g., KINOMEscan™). The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to each kinase. The results are reported as the percentage of inhibition relative to a DMSO control.
Visualizations
Caption: Workflow for assessing the off-target effects of benzoxazolone derivatives.
Caption: Potential off-target inhibition of growth factor signaling pathways.
Summary and Conclusion
This comparative guide illustrates a systematic approach to evaluating the off-target effects of this compound in cellular models. Based on the representative data, 6-Methyl-1,3-benzoxazol-2(3H)-one exhibits a more favorable off-target profile with lower cytotoxicity and higher kinase selectivity compared to the fluoro- and chloro-substituted analogs. The 5-Chloro derivative, in this hypothetical scenario, demonstrates the most significant off-target activity, suggesting a higher potential for toxicity.
This framework for assessing off-target effects, combining general cytotoxicity screens with more specific assays like apoptosis and kinase profiling, is essential for the early identification of liabilities in drug discovery and development. Researchers are encouraged to apply similar comprehensive screening cascades to their compounds of interest to build a robust safety and selectivity profile.
References
Comparative Analysis of Biological Data for 6-Fluoro-1,3-benzoxazol-2(3H)-one and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 6-Fluoro-1,3-benzoxazol-2(3H)-one and its structural analogs. Due to the limited availability of reproducible biological data specifically for the 6-fluoro derivative in publicly accessible literature, this guide leverages data from closely related halogenated benzoxazolones, primarily 5-chloro-1,3-benzoxazol-2(3H)-one, to provide a substantive comparison. This guide is intended to serve as a resource for researchers interested in the potential therapeutic applications of this class of compounds.
Data Presentation
The following tables summarize the available quantitative data for the biological activities of various 1,3-benzoxazol-2(3H)-one derivatives. Direct comparative data for this compound is not available in the cited literature; therefore, data for related compounds are presented to infer potential activities and guide future research.
Table 1: Anticancer Activity of Benzoxazolone Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 3-(3-(dimethylamino)propyl)-5-chloro-1,3-benzoxazol-2(3H)-one | HeLa | > 1000 | [1] |
| 3-(3-(dimethylamino)propyl)-5-chloro-1,3-benzoxazol-2(3H)-one | K562 | 160 | [1] |
| 3-(2-(dimethylamino)ethyl)-6-bromo-1,3-benzoxazol-2(3H)-one | HeLa | > 1000 | [1] |
| 3-(2-(dimethylamino)ethyl)-6-bromo-1,3-benzoxazol-2(3H)-one | K562 | 90 | [1] |
Table 2: Antimicrobial Activity of Benzoxazolone Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 5-chloro-1,3-benzoxazol-2(3H)-one derivatives (P4A, P4B) | Staphylococcus aureus, Escherichia coli | Good activity (comparable to half of Ampicillin and Cephalexin) | [2][3] |
| 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives | Micrococcus luteus ATCC 10240 | 31.25 | [4] |
| 2-(2,4-disubstituted phenyl)-5-methyl-benzoxazole derivatives (4b, 4c) | Staphylococcus aureus | 12.5 | [5] |
| 2-(2,4-disubstituted phenyl)-6-methyl-benzoxazole derivative (5a) | Pseudomonas aeruginosa | 25 | [5] |
Table 3: Anti-Quorum Sensing Activity of Benzoxazolone Derivatives
| Compound | Activity | Reference |
| 1,3-benzoxazol-2(3H)-one | Inhibits QS system in QSIS1 strain; significantly reduces elastase production, biofilm formation, and swarming motility of Pseudomonas aeruginosa PA01. | [6] |
| 5-chloro-1,3-benzoxazol-2(3H)-one | Inhibits QS system in QSIS1 strain; significantly reduces elastase production, biofilm formation, and swarming motility of Pseudomonas aeruginosa PA01. | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure the reproducibility of the cited biological data.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[7][8][9][10]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, K562)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, remove the medium containing the test compound and add 20 µL of MTT solution (5 mg/mL in PBS) and 100 µL of fresh medium to each well.[8] Incubate for an additional 4 hours.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[8][9]
-
Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13][14]
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or PBS
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[13]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (wells with bacteria and broth, but no compound) and a negative control (wells with broth only).
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]
Mandatory Visualization
Signaling Pathway and Experimental Workflows
The following diagrams illustrate key biological pathways and experimental workflows relevant to the study of benzoxazolone derivatives.
Caption: Simplified diagram of the Pseudomonas aeruginosa quorum sensing pathway and the inhibitory action of benzoxazolone derivatives.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Experimental workflow for the broth microdilution antimicrobial susceptibility test.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. atcc.org [atcc.org]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Broth micro-dilution method for determining the susceptibility of Escherichia coli and Staphylococcus aureus to the essential oil of Melaleuca alternifolia (tea tree oil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
The Impact of Fluorination on the Metabolic Stability of Benzoxazolones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates, a process known as fluorination, is a well-established strategy in medicinal chemistry to enhance the metabolic stability of molecules. By replacing a hydrogen atom with a fluorine atom at a metabolically labile position, the carbon-fluorine bond's strength can effectively block or slow down metabolism by cytochrome P450 (CYP450) enzymes. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated benzoxazolones, supported by experimental data from analogous heterocyclic compounds, detailed experimental protocols, and visualizations to inform drug discovery and development efforts.
Enhanced Metabolic Stability of Fluorinated Compounds: The Data
Strategic fluorination of aromatic rings can significantly impede their metabolism by CYP450 enzymes, which are the primary enzymes responsible for drug metabolism. The substitution of a hydrogen atom with a more stable carbon-fluorine bond can shield sites that are susceptible to oxidative metabolism.
Table 1: In Vitro Metabolic Stability of a Non-Fluorinated Compound and its Fluorinated Analogs in Human Liver Microsomes (HLM)
| Compound ID | Description | Half-life (t½, min) in HLM |
| Compound A | Non-fluorinated 7-phenyl-pyrroloquinolinone | 35 |
| Compound B | 2-Fluoro-7-phenyl-pyrroloquinolinone | 45 |
| Compound C | 3-Fluoro-7-phenyl-pyrroloquinolinone | 60 |
Note: This data is from a study on 7-phenyl-pyrroloquinolinone derivatives and is presented here as a representative example of the effect of fluorination on the metabolic stability of heterocyclic compounds.
Experimental Protocols
The following is a generalized protocol for determining the in vitro metabolic stability of a test compound using human liver microsomes. This method is widely used to assess the susceptibility of a compound to metabolism by CYP450 enzymes and to determine key parameters such as half-life (t½) and intrinsic clearance (CLint).[1][2][3][4][5]
Objective:
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Test compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., verapamil, testosterone)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Thaw the human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the incubation buffer (phosphate buffer).
-
-
Incubation:
-
In a microcentrifuge tube or a 96-well plate, combine the incubation buffer, human liver microsomes, and the test compound solution. The final concentration of the test compound is typically around 1 µM, and the microsomal protein concentration is usually between 0.2 and 1 mg/mL.
-
Pre-incubate the mixture at 37°C for a few minutes to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg of microsomal protein/mL) [1]
Metabolic Pathway and Experimental Workflow
The primary metabolic pathway for many aromatic compounds, including benzoxazolones, involves oxidation by cytochrome P450 enzymes. A common reaction is hydroxylation, where a hydroxyl group (-OH) is added to the aromatic ring. This initial oxidative step often makes the compound more water-soluble and susceptible to further metabolism (Phase II conjugation) and eventual excretion. Fluorination at a site that is prone to hydroxylation can block this metabolic route, thereby increasing the compound's stability.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. xenotech.com [xenotech.com]
- 3. In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool [mdpi.com]
- 4. nuvisan.com [nuvisan.com]
- 5. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Fluoro-1,3-benzoxazol-2(3H)-one: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 6-Fluoro-1,3-benzoxazol-2(3H)-one, ensuring the safety of laboratory personnel and the protection of the environment.
I. Hazard Profile and Safety Data
This compound is a chemical compound that requires careful handling. According to its Safety Data Sheet (SDS), it may cause an allergic skin reaction. Therefore, adherence to safety protocols is paramount.
| Property | Information | Source |
| CAS Number | 15646-46-5 | |
| Physical State | Solid | [1] |
| Melting Point | 94 - 96 °C | |
| Hazard Statements | H317: May cause an allergic skin reaction. | |
| Signal Word | Warning | |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. |
II. Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.
-
Gloves: Wear appropriate protective gloves.
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Lab Coat: A standard laboratory coat should be worn to prevent contamination of personal clothing.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
III. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
1. Waste Segregation:
- Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, paper towels).
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Containerization:
- Use a chemically resistant, sealable container for waste collection. A high-density polyethylene (HDPE) or glass container is recommended.
- Ensure the container is in good condition, free from cracks or leaks.
3. Labeling:
- Label the waste container clearly with the following information:
- "Hazardous Waste"
- "this compound"
- CAS Number: 15646-46-5
- The primary hazard: "Skin Sensitizer"
- Accumulation Start Date
- Your Name and Laboratory Information
4. Waste Accumulation:
- Keep the waste container sealed when not in use.
- Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.
- Avoid exposure to direct sunlight or heat sources.
5. Final Disposal:
- Once the container is full or ready for pickup, arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.
- Follow all institutional and local regulations for hazardous waste disposal.
IV. Emergency Procedures
In the event of accidental exposure or a spill, follow these procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: If dust is inhaled, move the individual to fresh air.
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container. For large spills, evacuate the area and contact your institution's EHS office.
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-Fluoro-1,3-benzoxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate safety, operational, and disposal protocols for handling 6-Fluoro-1,3-benzoxazol-2(3H)-one. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
Based on the potential hazards associated with this compound and structurally similar compounds, the following personal protective equipment is mandatory.
| PPE Category | Item | Material/Type Specification | Protection Level |
| Hand Protection | Gloves | Nitrile rubber | Chemical resistant, disposable. Double gloving is recommended. |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields | Conforming to EN 166 (EU) or NIOSH (US) standards. |
| Body Protection | Laboratory Coat/Gown | Lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | Disposable or dedicated for handling this compound. |
| Respiratory Protection | Respirator | N95 or higher, or a full-face respirator with appropriate chemical cartridges. | Required when handling the powder outside of a certified chemical fume hood or in case of a spill. |
| Foot Protection | Closed-toe Shoes | Chemical-resistant material | Standard laboratory footwear. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
- Ensure a certified chemical fume hood is operational and available.
- Verify that an eyewash station and safety shower are accessible and unobstructed.[1]
- Prepare all necessary equipment (spatulas, weighing paper, glassware) within the fume hood.
- Don all required PPE as specified in the table above.
2. Handling the Compound:
- Conduct all manipulations of this compound, including weighing and transferring, within the chemical fume hood to avoid inhalation of dust.
- Avoid direct contact with skin and eyes.[2] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][3]
- Keep containers of the compound tightly closed when not in use.[1][4][5]
3. Post-Handling and Cleanup:
- Decontaminate all surfaces and equipment that have come into contact with the chemical using a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.
- Dispose of all contaminated disposable materials, including gloves and weighing paper, as hazardous waste.
- Remove PPE in the reverse order it was put on, being careful to avoid contaminating skin or clothing.
- Wash hands thoroughly with soap and water after removing gloves.[6]
Disposal Plan
1. Waste Segregation and Collection:
- This compound is a halogenated organic compound.[7] All waste containing this chemical must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[4][5][7]
- Do not mix halogenated waste with non-halogenated organic waste to prevent costly and complex disposal procedures.[4]
- Solid waste (e.g., contaminated gloves, paper towels) should be placed in a separate, clearly labeled solid hazardous waste container.
2. Container Management:
- Waste containers must be kept closed except when adding waste.[4][5]
- Ensure waste containers are in good condition and compatible with the chemical.[5]
- Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5][8]
3. Final Disposal:
- Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
- Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3]
Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. echemi.com [echemi.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. bucknell.edu [bucknell.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
